Pazufloxacin
Description
Pazufloxacin is under investigation in clinical trial NCT02592096 (this compound Mesilate Ear Drops Clinical Trial Protocol).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGMUUZPGZWTRP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046697 | |
| Record name | Pazufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127045-41-4 | |
| Record name | Pazufloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127045-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pazufloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pazufloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11774 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pazufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pazufloxacin | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PAZUFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CZ1R38NDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pazufloxacin Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazufloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[] This technical guide provides a detailed examination of the molecular mechanisms through which this compound exerts its bactericidal effects on Gram-negative bacteria. The document outlines the primary cellular targets, the resultant physiological and morphological changes in the bacteria, and the key signaling pathways activated in response to the antibiotic's action. Furthermore, it presents quantitative data on its efficacy and detailed protocols for the experimental determination of its activity.
Core Mechanism of Action: Dual Targeting of Type II Topoisomerases
The primary mechanism of action of this compound, consistent with other fluoroquinolones, is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. In Gram-negative bacteria, DNA gyrase is generally considered the primary target of fluoroquinolones, with topoisomerase IV acting as a secondary target.[2][3]
This compound binds to the complex formed between these enzymes and bacterial DNA. This binding stabilizes the transient double-strand breaks created by the topoisomerases, preventing the subsequent re-ligation of the DNA strands. This leads to an accumulation of these stalled cleavage complexes, which act as physical barriers to the progression of DNA replication forks. The resulting DNA damage triggers a cascade of cellular responses, ultimately leading to cell death.[]
Quantitative Data on this compound Activity
The in vitro activity of this compound against a range of Gram-negative bacteria is summarized below. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Table 1: MIC50 and MIC90 Values of this compound against Gram-negative Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | 0.025 | 12.5 | [4][5] |
| Pseudomonas aeruginosa | 0.78 | 12.5 | [6] |
| Klebsiella pneumoniae | - | 0.025 - 50 | [7] |
| Enterobacter cloacae | - | 0.025 - 50 | [7] |
| Citrobacter freundii | - | 0.025 - 50 | [7] |
| Serratia marcescens | - | 0.025 - 50 | [7] |
| Proteus mirabilis | - | 0.025 - 50 | [7] |
| Haemophilus influenzae | - | 0.025 - 50 | [7] |
| Moraxella catarrhalis | - | 0.025 - 50 | [7] |
| Gardnerella vaginalis | 6.25 | 6.25 | [6] |
| Bacteroides fragilis | 6.25 | 12.5 | [6] |
| Prevotella bivia | 12.5 | 25 | [6] |
Note: MIC values can vary depending on the specific strains tested and the methodologies used.
The inhibitory activity of this compound against its molecular targets, DNA gyrase and topoisomerase IV, is quantified by the IC50 value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity.
Table 2: IC50 Values of this compound against Bacterial Topoisomerases
| Enzyme | Organism | IC50 (µg/mL) | Reference(s) |
| DNA Gyrase | Staphylococcus aureus | ~Same as Topo IV | [5] |
| Topoisomerase IV | Staphylococcus aureus | ~Same as DNA Gyrase | [5] |
Note: Data for specific Gram-negative topoisomerases were not available in the provided search results. The data for S. aureus is included for context.
Cellular and Morphological Effects
The inhibition of DNA replication and the induction of DNA damage by this compound lead to distinct changes in bacterial cell morphology and physiology. A primary consequence is the inhibition of cell division, which often results in the formation of filamentous cells. This occurs because the bacteria continue to grow in length but are unable to divide, a hallmark of DNA damage and the subsequent SOS response.
Induction of the SOS Response
The presence of double-strand DNA breaks caused by this compound is a potent trigger for the SOS response, a global stress response in bacteria. This complex signaling pathway involves the activation of the RecA protein, which senses the DNA damage. Activated RecA then promotes the autocatalytic cleavage of the LexA repressor protein. The cleavage of LexA leads to the de-repression of a regulon of genes involved in DNA repair, damage tolerance, and cell cycle arrest.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
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Purified Gram-negative DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (5X): e.g., 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin
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Dilution Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
This compound stock solution (in DMSO or water)
-
Stop Solution/Loading Dye: e.g., GSTEB (Glycerol, SDS, Tris-HCl, EDTA, Bromophenol Blue)
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Chloroform/isoamyl alcohol (24:1)
-
Agarose, TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound or solvent control (e.g., DMSO) to the tubes.
-
Initiate the reaction by adding a predetermined amount of DNA gyrase (typically 1 unit) to each tube, except for the negative control.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding Stop Solution/Loading Dye and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of this compound.[8]
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.
Materials:
-
Purified Gram-negative topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (5X): e.g., 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM Mg(OAc)2, 5 mM ATP
-
Dilution Buffer
-
This compound stock solution
-
Stop Solution/Loading Dye
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose, TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, kDNA, and sterile water.
-
Aliquot the mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound or a solvent control.
-
Start the reaction by adding a defined unit of topoisomerase IV.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and process the samples as described for the gyrase supercoiling assay.
-
Analyze the samples by agarose gel electrophoresis. Inhibition is indicated by the persistence of the high molecular weight kDNA network at the top of the gel and a reduction in the release of decatenated minicircles, which migrate further into the gel.[9][10]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Materials:
-
Gram-negative bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Read the MIC as the lowest concentration of this compound at which there is no visible growth.
Experimental Workflow for Mechanism of Action Characterization
The elucidation of the mechanism of action of a novel antibacterial agent like this compound typically follows a structured workflow.
References
- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [In vitro and in vivo antibacterial activities of this compound mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activities of this compound, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inspiralis.com [inspiralis.com]
- 9. inspiralis.com [inspiralis.com]
- 10. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
In Vitro Antibacterial Spectrum of Pazufloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of pazufloxacin, a fluoroquinolone antibiotic. The document details its activity against a broad range of clinically relevant bacteria, outlines the standard experimental protocols for susceptibility testing, and illustrates key concepts through diagrams.
Introduction to this compound
This compound is a synthetic fluoroquinolone antimicrobial agent recognized for its potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is also effective against anaerobic bacteria and Legionella species.[4][5] Developed in Japan, this compound mesilate is administered intravenously for treating severe and complicated infections, including those of the respiratory tract, urinary tract, and intra-abdominal infections.[2][3]
The primary mechanism of action for this compound, consistent with other fluoroquinolones, involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][6][7] By targeting these enzymes, this compound disrupts DNA replication, transcription, repair, and recombination, leading to double-strand breaks in the bacterial DNA and ultimately, cell death.[2] This dual-targeting mechanism enhances its antibacterial potency and may help to mitigate the development of resistance.[2] this compound also exhibits a post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the minimum inhibitory concentration (MIC).[2]
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
This compound's bactericidal effect is achieved by targeting key enzymes in bacterial DNA metabolism. The following diagram illustrates this signaling pathway.
Caption: this compound's mechanism of action targeting bacterial DNA synthesis.
In Vitro Antibacterial Activity
This compound demonstrates a wide range of activity against various bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.[8] MIC50 and MIC90 values correspond to the MIC required to inhibit 50% and 90% of the tested isolates, respectively.
Gram-Negative Bacteria
This compound generally exhibits potent activity against Gram-negative bacteria.[1][3]
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| Escherichia coli | - | 0.06 - 12.5 | - |
| Klebsiella pneumoniae | - | 0.5 | - |
| Pseudomonas aeruginosa | - | 4 | 0.5 |
| Haemophilus influenzae | - | 0.5 | - |
| Moraxella catarrhalis | - | 1 | - |
| Enterobacter cloacae | - | 0.06 - 4 | - |
| Proteus spp. | - | 0.06 - 4 | - |
| Acinetobacter spp. | - | 0.06 - 4 | - |
| Legionella spp. | - | 0.032 | - |
Data compiled from multiple sources.[1][3][9][10][11]
Gram-Positive Bacteria
The activity of this compound against Gram-positive bacteria is also significant, although higher MICs are observed for some species compared to Gram-negatives.[1][3]
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| Staphylococcus aureus | - | 1 | 0.25 - 4 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | - | 16 | - |
| Staphylococcus epidermidis | - | 1 | 0.25 - 4 |
| Streptococcus pneumoniae | - | - | - |
| Streptococcus spp. | - | 0.06 - 4 | - |
| Enterococcus faecalis | - | 16 | - |
Data compiled from multiple sources.[1][3][9]
Experimental Protocols for Susceptibility Testing
The determination of in vitro antibacterial activity is predominantly achieved through standardized susceptibility testing methods. The agar dilution method is a common technique cited in studies evaluating this compound.[1][3]
Agar Dilution Method
The agar dilution method is a reference technique for determining the MIC of an antimicrobial agent. It involves incorporating varying concentrations of the antibiotic into an agar medium, which is then inoculated with the test microorganisms.
Protocol:
-
Preparation of Antibiotic Stock Solutions: A stock solution of this compound is prepared at a high concentration and then serially diluted to create a range of working concentrations.
-
Preparation of Agar Plates: A specific volume of each antibiotic dilution is added to molten Mueller-Hinton agar, mixed thoroughly, and poured into petri dishes. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolates to be tested are cultured to a specific turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then further diluted.
-
Inoculation: A standardized volume of the prepared bacterial suspension is inoculated onto the surface of the agar plates, including the control plate.
-
Incubation: The inoculated plates are incubated under appropriate atmospheric and temperature conditions for a defined period, usually 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Broth Microdilution Method
Another widely used method is broth microdilution, which involves a multi-well plate format.
Protocol:
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic in which no visible growth (turbidity) is observed.
Visualizing the Experimental Workflow
The following diagram outlines the typical workflow for determining the in vitro antibacterial spectrum of a compound like this compound.
Caption: Workflow for in vitro antibacterial susceptibility testing.
Logical Overview of this compound's Antibacterial Spectrum
This diagram provides a high-level classification of this compound's antibacterial activity.
Caption: High-level overview of this compound's antibacterial spectrum.
Conclusion
This compound demonstrates a potent and broad in vitro antibacterial spectrum, encompassing a wide range of clinically significant Gram-positive and Gram-negative pathogens, as well as atypical and anaerobic bacteria. Its mechanism of action, targeting both DNA gyrase and topoisomerase IV, provides a solid basis for its bactericidal activity. The data presented in this guide, derived from standardized susceptibility testing protocols, underscore the potential of this compound as an important therapeutic agent in the management of serious bacterial infections. Further research and ongoing surveillance are crucial to monitor its continued efficacy in the face of evolving antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound Mesilate used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [In vitro and in vivo antibacterial activities of this compound mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. researchgate.net [researchgate.net]
- 10. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of this compound, tosufloxacin and other quinolones against Legionella species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Technical Guide to Pazufloxacin's Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of pazufloxacin, a potent fluoroquinolone antibiotic, focusing on its inhibitory effects on two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and bacterial physiology.
Executive Summary
This compound exerts its bactericidal effect by targeting and inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1] this compound stabilizes the covalent complex formed between these enzymes and the bacterial DNA, which results in the accumulation of double-strand breaks, cessation of DNA synthesis, and ultimately, cell death.[1][2] Notably, in Gram-positive bacteria such as Staphylococcus aureus, this compound demonstrates a balanced, dual-targeting property, inhibiting both enzymes at similar concentrations, a characteristic that is believed to slow the development of resistance. While it is established as a potent inhibitor of DNA gyrase in Gram-negative species like Pseudomonas aeruginosa, specific enzymatic inhibition data for these organisms is less prevalent in the literature.[3][4]
Mechanism of Action: Trapping the Enzyme-DNA Complex
The primary mechanism of action for all quinolone antibiotics, including this compound, is the disruption of DNA synthesis.[2] This is not achieved by inhibiting the enzymes directly in their unbound state, but rather by converting them into cellular toxins.
-
Binding to the Complex : DNA gyrase and topoisomerase IV function by creating transient double-strand breaks in the DNA to allow for strand passage, thereby managing supercoiling and decatenation, respectively.[2]
-
Stabilization of the Cleavage Complex : this compound intercalates at the DNA-enzyme interface, forming a stable ternary drug-enzyme-DNA complex. This complex traps the enzyme in its cleavage state, preventing the crucial DNA re-ligation step.[1][2]
-
Induction of DNA Damage and Cell Death : The stalled cleavage complexes act as physical roadblocks to the DNA replication machinery.[1] The accumulation of these complexes leads to the release of irreversible double-strand DNA breaks, triggering the bacterial SOS response and culminating in rapid cell death.[1]
In most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the preferential target in many Gram-positive bacteria.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase IV is a target of quinolones in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Pazufloxacin
Introduction
Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic used for the treatment of various bacterial infections.[1] As a member of the quinolone class, its bactericidal activity is mediated through the inhibition of essential bacterial enzymes involved in DNA replication.[2] This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of this compound has been characterized in various preclinical and clinical studies. The drug is typically administered via intravenous infusion.[3]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound observed in different study populations.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | 500 mg Single Dose (Healthy Volunteers)[4] | 500 mg Multiple Doses (Healthy Volunteers)[4] | 500 mg Infusion (Patients Post-Surgery)[3] |
| Cmax (mg/L) | 13.71 ± 1.81 | 15.41 ± 1.67 | Plasma: 2.13 ± 0.74 (Ratio to Bile) |
| AUC0-t (mg·h/L) | 24.60 ± 4.15 | 28.42 ± 4.90 | Plasma: 3.58 ± 1.15 (Ratio to Bile) |
| Tmax (h) | 0.47 ± 0.09 | 0.48 ± 0.10 | Plasma to Bile Delay: 0.75 ± 0.18 |
| t1/2 (h) | 1.46 ± 0.64 | 1.33 ± 0.49 | - |
| Vd (L/kg) | 0.17 ± 0.03 | - | - |
| CL (L/h·kg) | 0.09 ± 0.04 | 0.09 ± 0.06 (L/h) | - |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | 2.5 mg/kg (Neutropenic Mice)[5][6] | 10 mg/kg (Neutropenic Mice)[5][6] | 40 mg/kg (Neutropenic Mice)[5][6] | 5 mg/kg (Buffalo Calves)[7] |
| Cmax (µg/mL) | 0.63 | 2.51 | 10.03 | 1.12 ± 0.05 |
| AUC0-∞ (µg·h/mL) | 1.35 | 5.40 | 21.6 | - |
| t1/2 elimination (h) | - | - | - | 3.01 ± 0.18 |
| Vd (L/kg) | 0.84 ± 0.12 (mean for all doses) | 0.84 ± 0.12 (mean for all doses) | 0.84 ± 0.12 (mean for all doses) | 2.96 ± 0.20 |
| CL (L/kg/h) | - | - | - | 0.67 ± 0.02 |
Experimental Protocols
-
Human Pharmacokinetic Studies: In a study with healthy volunteers, 500 mg of this compound mesylate was administered intravenously twice a day for 5 days.[4] Plasma concentrations were determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection method.[4] In a separate study involving patients undergoing biliary pancreatic surgery, 500 mg of this compound was given as a 0.5-hour intravenous infusion.[3] Both blood and bile samples were collected at specified intervals, and drug concentrations were measured by HPLC.[3]
-
Animal Pharmacokinetic Studies: In a neutropenic mouse thigh infection model, single subcutaneous doses of 2.5, 10, and 40 mg/kg of this compound were administered.[5] Serum samples were collected at various time points (10, 15, 30, 60, and 120 minutes) post-administration, and concentrations were determined using HPLC.[5]
Caption: Workflow for a typical pharmacokinetic study of this compound.
Pharmacodynamics: Mechanism of Action and Antimicrobial Efficacy
This compound exerts its bactericidal effect by targeting bacterial DNA synthesis.[1]
Mechanism of Action
As a fluoroquinolone, this compound's primary targets are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[1]
-
Topoisomerase IV: This enzyme is primarily involved in the separation of replicated daughter chromosomes following a round of DNA replication.[1]
By inhibiting the ligase activity of these enzymes, this compound leads to the accumulation of single- and double-strand breaks in the bacterial DNA, which ultimately results in cell death.[1][8]
Caption: Mechanism of action of this compound.
Data Presentation: Pharmacodynamic Parameters
The efficacy of this compound is concentration-dependent, with the key pharmacodynamic indices being the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).[5][9]
Table 3: In Vivo Pharmacodynamic Targets for this compound against P. aeruginosa
| Efficacy Endpoint | fAUC24/MIC Target[5][9] | fCmax/MIC Target[5][9] |
| Bacteriostatic (Stasis) | 46.1 | 5.5 |
| 1-log10 CFU Reduction | 63.8 | 7.1 |
| 2-log10 CFU Reduction | 100.8 | 10.8 |
Table 4: In Vitro Activity of this compound
| Parameter | Organism | Value (µg/mL) |
| IC50 (DNA Gyrase Inhibition) | E. coli | 0.88[10] |
| IC50 (DNA Gyrase Inhibition) | P. aeruginosa | 1.9[10] |
| MIC90 Range | Gram-positive & Gram-negative bacteria, anaerobes | 0.025 - 100[10] |
Experimental Protocols
-
Minimum Inhibitory Concentration (MIC) Determination: The MICs of this compound against various bacterial strains were determined using the double broth dilution method.[11] For instance, against P. aeruginosa, serial dilutions of the bacterial suspension were plated on Mueller-Hinton agar plates containing different concentrations of this compound to evaluate the MIC after 16-20 hours of incubation.[5]
-
In Vivo Pharmacodynamic Model: A neutropenic mouse thigh infection model is a standard method used to evaluate the in vivo efficacy of antibiotics like this compound.[5] Mice are first rendered neutropenic and then infected with a specific bacterial strain (e.g., P. aeruginosa) in the thigh muscle.[9] Different dosing regimens of the antibiotic are administered, and the change in bacterial count (log10 CFU/thigh) is measured over 24 hours to correlate with PK/PD indices.[5][6]
References
- 1. What is this compound Mesilate used for? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. Pharmacokinetics and pharmacodynamic target attainment of intravenous this compound in the bile of patients undergoing biliary pancreatic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of this compound in buffalo calves after single subcutaneous administration | The Indian Journal of Animal Sciences [epubs.icar.org.in]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. [Clinical pharmacokinetics/pharmacodynamics study on this compound methanesulphonate injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Pazufloxacin's Efficacy Against Antibiotic-Resistant Bacterial Strains: A Technical Guide
This technical guide provides an in-depth analysis of pazufloxacin's activity against a range of antibiotic-resistant bacterial strains. The following sections detail its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used to generate this data. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound, a fluoroquinolone antimicrobial agent, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] Specifically, it targets DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] Inhibition of these enzymes leads to strand breaks in the bacterial DNA, ultimately resulting in cell death.[1] This dual-targeting mechanism contributes to its potent antibacterial activity and may help in mitigating the development of resistance.[1] this compound also exhibits a post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the minimum inhibitory concentration (MIC).[1]
Mechanism of action of this compound.
In Vitro Activity of this compound
This compound has demonstrated a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria, including several resistant phenotypes.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC50 and MIC90 values of this compound against various clinically relevant bacterial isolates.
| Bacterial Species | Resistance Profile | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Streptococcus agalactiae | - | 3.13 | 3.13 | [4] |
| Gardnerella vaginalis | - | 6.25 | 6.25 | [4] |
| Escherichia coli | - | 0.025 | 0.10 | [4] |
| Pseudomonas aeruginosa | - | 0.78 | 12.5 | [4] |
| Peptostreptococcus magnus | - | 6.25 | 25 | [4] |
| Bacteroides fragilis | - | 6.25 | 12.5 | [4] |
| Prevotella bivia | - | 12.5 | 25 | [4] |
| Quinolone-susceptible staphylococci | - | - | 0.2 | [5] |
| Enterococci | - | - | 6.25 | [5] |
| Cephem-resistant Enterobacteriaceae | - | - | 0.025-50 | [5] |
| Ceftazidime, Imipenem, and Gentamicin-resistant Pseudomonas aeruginosa | Multi-drug resistant | - | 0.025-50 | [5] |
| Neisseria gonorrhoeae | - | <0.006 | 0.1 | [6] |
Combination Therapy
Studies have investigated the in vitro combination effect of this compound with other antibiotics against resistant strains, primarily using the checkerboard dilution method.
The combination of this compound with various anti-MRSA agents has been evaluated against β-lactam antibiotic-induced vancomycin-resistant MRSA (BIVR).
| Combination Agent | Number of Strains | Synergistic Effect (%) | Additive Effect (%) | Indifference (%) | Antagonistic Effect (%) | Reference |
| Vancomycin (VCM) | 26 | - | 50 | >60 | 0 | [5][7][8] |
| Teicoplanin (TEIC) | 26 | 4 | 92 | - | 0 | [5][7][9] |
| Arbekacin (ABK) | 26 | 15 | 50 | >60 | 0 | [5][7][8] |
| Minocycline (MINO) | 26 | 15 | 31 | - | 12 | [5][7][9] |
| Sulfamethoxazole-trimethoprim (ST) | 26 | - | 54 | - | 0 | [7] |
The synergistic and additive effects of this compound in combination with β-lactams and aminoglycosides have been observed against clinical isolates of P. aeruginosa.
| Combination Agent | Number of Strains | Synergistic Effect (%) | Additive Effect (%) | Reference |
| Ceftazidime (CAZ) | 27 | 11.1 | >50 | [5][8] |
| Meropenem (MEPM) | 27 | 11.1 | >50 | [8] |
| Cefozoprane (CZOP) | 27 | 3.7 | >50 | [8] |
| Panipenem/betamipron (PAPM/BP) | 27 | 3.7 | >50 | [8] |
| Amikacin (AMK) | 27 | - | >50 | [5][8] |
| Isepamicin (ISP) | 27 | - | >50 | [5][8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using the agar dilution method according to the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) or the Japanese Society of Chemotherapy.
Workflow for MIC determination.
Checkerboard Method for Combination Synergy Testing
The checkerboard method is a common technique to assess the in vitro interaction between two antimicrobial agents.
-
Preparation of Antibiotic Solutions : Serial twofold dilutions of this compound and the combination antibiotic are prepared.
-
Plate Setup : A microtiter plate is set up where the concentration of this compound increases along the x-axis and the concentration of the second antibiotic increases along the y-axis.
-
Inoculation : Each well is inoculated with a standardized bacterial suspension.
-
Incubation : The plate is incubated under appropriate conditions.
-
Interpretation : The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
Synergy : FIC index ≤ 0.5
-
Additive : 0.5 < FIC index ≤ 1
-
Indifference : 1 < FIC index ≤ 4
-
Antagonism : FIC index > 4
-
Checkerboard method workflow.
In Vivo Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of this compound.
-
Induction of Neutropenia : Mice are rendered neutropenic by treatment with cyclophosphamide.
-
Infection : The thigh muscle is inoculated with a standardized suspension of the test bacterium (e.g., P. aeruginosa).
-
Treatment : this compound is administered at various dosing regimens.
-
Assessment : At a predetermined time point (e.g., 24 hours), the thigh muscle is excised, homogenized, and bacterial colony-forming units (CFUs) are enumerated.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : The relationship between drug exposure (e.g., AUC24/MIC, Cmax/MIC) and the change in bacterial count is determined to identify the PK/PD index that best predicts efficacy.[10][11]
Activity Against Specific Resistant Pathogens
ESBL-Producing Enterobacterales
Extended-spectrum β-lactamases (ESBLs) are enzymes that confer resistance to most β-lactam antibiotics, including penicillins and cephalosporins.[12][13] The most common ESBL-producing bacteria are E. coli and Klebsiella pneumoniae.[12][14] While specific MIC data for this compound against a wide range of ESBL-producing strains was not detailed in the initial literature search, fluoroquinolones are generally considered an important therapeutic option for infections caused by these organisms.[15]
Pseudomonas aeruginosa
P. aeruginosa is an opportunistic pathogen known for its intrinsic and acquired resistance to multiple classes of antibiotics.[16][17] this compound has shown potent in vitro and in vivo activity against P. aeruginosa.[11] Pharmacokinetic/pharmacodynamic studies in a murine thigh infection model demonstrated that the therapeutic efficacy of this compound against P. aeruginosa correlated well with the ratio of the area under the free concentration-time curve to the MIC (fAUC24/MIC) and the ratio of the maximum free concentration to the MIC (fCmax/MIC).[10][11]
Quinolone-Resistant Neisseria gonorrhoeae
The emergence of quinolone resistance in N. gonorrhoeae is a significant clinical concern. Resistance is often conferred by mutations in the gyrA and parC genes. Studies have shown that gonococcal isolates with higher this compound MICs (≥0.2 μg/ml) are associated with clinical treatment failure.[6]
Conclusion
This compound demonstrates significant in vitro and in vivo activity against a variety of antibiotic-resistant bacterial strains, including MRSA and P. aeruginosa. Its mechanism of action, targeting both DNA gyrase and topoisomerase IV, provides a basis for its potent bactericidal effects. Combination therapy studies suggest that this compound can act additively or synergistically with other antibiotics, potentially offering improved therapeutic outcomes. Further research is warranted to fully elucidate its role in treating infections caused by ESBL-producing Enterobacterales and to monitor the evolution of resistance. The data presented in this guide underscores the potential of this compound as a valuable agent in the management of infections caused by challenging antibiotic-resistant pathogens.
References
- 1. What is this compound Mesilate used for? [synapse.patsnap.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In vitro activities of this compound, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduced Clinical Efficacy of this compound against Gonorrhea Due to High Prevalence of Quinolone-Resistant Isolates with the GyrA Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Combination effect of this compound and anti-mrsa drugs against beta-lactam antibiotic induced vancomycin-resistant MRSA (BIVR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [In vitro combination effect of this compound with various antibiotics against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. COMBINATION EFFECT OF this compound AND ANTI-MRSA DRUGS AGAINST β-LACTAM ANTIBIOTIC INDUCED VANCOMYCIN-RESISTANT MRSA (BIVR) [jstage.jst.go.jp]
- 10. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study [mdpi.com]
- 12. What Are Infections Caused by ESBL-Producing Bacteria? Causes, Symptoms, and Treatment [webmd.com]
- 13. gov.uk [gov.uk]
- 14. About ESBL-producing Enterobacterales | ESBL-producing Enterobacterales | CDC [cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies [frontiersin.org]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Chemical and Physical Properties of Pazufloxacin for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the essential chemical and physical properties of Pazufloxacin and its commonly used salt, this compound Mesylate. The information compiled herein is intended to support laboratory research and development activities by providing key data points, experimental protocols, and visual representations of its mechanism and analysis.
Core Physicochemical Properties
This compound is a synthetic fluoroquinolone antibacterial agent.[1][2][3] For laboratory use, it is often supplied as this compound Mesylate, which typically offers enhanced water solubility and stability.[4]
This compound (Base)
The fundamental properties of the active this compound molecule are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₅FN₂O₄ | [1][2][5] |
| Molecular Weight | 318.30 g/mol | [1][5] |
| CAS Number | 127045-41-4 | [1][5] |
| Appearance | Crystals | [1] |
| Melting Point | 269-271.5°C | [1] |
| Optical Rotation | [α]D²⁵ -88.0° (c=0.5 in 0.05N aq NaOH) | [1] |
| XLogP3 | -0.8 | [5] |
This compound Mesylate
The mesylate salt is the form frequently utilized in pharmaceutical formulations and laboratory studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₉FN₂O₇S (C₁₆H₁₅FN₂O₄·CH₃SO₃H) | [1][6] |
| Molecular Weight | 414.4 g/mol | [6][7] |
| CAS Number | 163680-77-1 | [3][6] |
| Appearance | White to off-white crystalline powder; Colorless prisms | [1][3] |
| Melting Point | 258-259°C (dec.) | [1] |
| Solubility (25°C) | Water: >200 mg/mL; DMSO: 82 mg/mL; Ethanol: 7 mg/mL | [1][8] |
| Optical Rotation | [α]D²⁰ -64.2° (c=1 in 1.0N NaOH) | [1] |
| pKa (Strongest Acidic) | 5.59 | [9] |
| pKa (Strongest Basic) | 8.16 | [9] |
Spectral Data
Spectral characteristics are crucial for the identification and quantification of this compound.
| Spectral Data Type | Characteristic Value | Reference(s) |
| UV λmax | 247 nm (in 0.1N HCl); 249 nm | [10][11][12][13] |
| LC-MS | Precursor [M+H]⁺: 319.1085 | [5] |
| Infrared (IR) Spectra | ATR-IR data available | [5] |
| Raman Spectra | Data available | [5] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This leads to double-strand breaks in the bacterial DNA, inhibiting cell division and resulting in cell death.[14] The inhibition of both enzymes enhances its antibacterial potency.[14]
Experimental Protocols
The following protocols are synthesized from validated methods for the analysis and handling of this compound in a laboratory setting.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the determination and quantification of this compound in bulk form and pharmaceutical preparations.[12][13]
Objective: To quantify this compound concentration.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 column (e.g., Kromasil C-18, 250 x 4.6 mm, 5 µm)[12]
-
HPLC-grade methanol
-
Phosphate buffer (pH 4.0)[12]
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm membrane filter
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and phosphate buffer (pH 4.0), often in a 50:50 (v/v) ratio.[12] Filter the mobile phase through a 0.45 µm filter and degas using sonication before use.[13]
-
Standard Solution Preparation: Accurately weigh a quantity of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).[13] From the stock solution, prepare a series of working standard solutions with concentrations ranging from approximately 5-25 µg/mL.[12]
-
Sample Preparation: If analyzing a formulation, dilute it with the mobile phase to obtain a theoretical concentration within the linearity range of the standard curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to establish a calibration curve. Then, inject the sample solutions. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
UV-Vis Spectrophotometry
A simple and rapid method for the estimation of this compound Mesylate.
Objective: To determine the concentration of this compound Mesylate.
Instrumentation & Materials:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes
-
This compound Mesylate reference standard
-
Volumetric flasks and pipettes
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound Mesylate in 0.1N HCl. From this, create a series of dilutions to achieve concentrations in the linear range of 2-12 µg/mL.[10][11]
-
Wavelength Scan: Scan a standard solution across the UV range to determine the maximum absorbance wavelength (λmax), which is approximately 247 nm.[10][11]
-
Measurement: Measure the absorbance of all standard solutions at the λmax (247 nm) against a 0.1N HCl blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (R² ≈ 0.99).[10][11]
-
Sample Analysis: Prepare the sample in 0.1N HCl, ensuring the final concentration falls within the calibrated range. Measure its absorbance and determine the concentration from the calibration curve.
Recrystallization for Salt/Polymorph Preparation
Different crystalline forms of this compound Mesylate can be obtained through recrystallization from various solvents, which is critical for studies on solubility, stability, and bioavailability.[15]
Objective: To prepare different crystalline forms of this compound Mesylate.
Materials:
-
This compound Mesylate
-
Solvents (e.g., Ethanol, Acetonitrile with water, Acetone with water)[15]
-
Heating plate/water bath
-
Crystallization dish
-
Filtration apparatus
Methodology (Example for Anhydrous Form 1a):
-
Dissolve this compound Mesylate (e.g., 0.03 g) in 10 mL of ethanol under gentle warming to ensure complete dissolution.[15]
-
Allow the solution to cool slowly to room temperature.
-
Let the solution stand undisturbed for several hours (e.g., 3 hours).[15]
-
Colorless plate-like crystals of the anhydrous form should form.[15]
-
Collect the crystals by filtration and dry them appropriately.
-
Note: Using different solvents or solvent systems (e.g., acetonitrile/water or acetone/water) will yield different hydrated forms.[15]
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C16H15FN2O4 | CID 65957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Mesilate | C17H19FN2O7S | CID 6918232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Mesylate | Topoisomerase | Antibiotic | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. UV method development and validation for this compound mesylate. [wisdomlib.org]
- 11. wjpr.net [wjpr.net]
- 12. ijpda.org [ijpda.org]
- 13. longdom.org [longdom.org]
- 14. What is this compound Mesilate used for? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
A Technical Review of the Clinical Applications of Pazufloxacin
Abstract: Pazufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including some drug-resistant strains.[1] Developed in Japan, it is utilized clinically for a range of severe and complicated infections.[2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, clinical efficacy across various applications, safety profile, and the methodologies of key clinical investigations. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and visualizing complex processes through diagrams to facilitate a deeper understanding of its therapeutic role.
Introduction to this compound
This compound Mesilate, marketed under trade names such as Pasil and Pzfx, is a synthetic quinolone antimicrobial agent.[2] It is primarily administered intravenously, making it suitable for hospitalized patients with serious infections requiring immediate intervention.[2] Its clinical indications include respiratory tract infections, urinary tract infections, intra-abdominal infections, and secondary infections in wounds.[1][2] The drug exhibits potent bactericidal activity against a wide array of pathogens, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.[2]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2] By binding to and stabilizing a cleavage complex of the enzyme and DNA, this compound induces double-strand breaks in the bacterial chromosome.[2] This action halts DNA synthesis and cell division, ultimately leading to bacterial cell death.[2] The dual-targeting mechanism enhances its antibacterial potency and may help in mitigating the development of resistance.[2][4]
Clinical Applications and Efficacy
This compound has been evaluated in numerous clinical trials for various bacterial infections. Its efficacy is often compared to other broad-spectrum antibiotics.
Respiratory Tract Infections
This compound is effective in treating moderate to severe acute bacterial respiratory infections, such as pneumonia and lung abscess.[1][5]
Table 1: Efficacy of this compound vs. Levofloxacin in Acute Respiratory Infections
| Study Group | N | Clinical Cure Rate | Clinical Effective Rate | Bacterial Clearance Rate | Reference |
|---|---|---|---|---|---|
| This compound | 68 | 52.9% - 57.1% | 86.7% - 93.7% | 92.5% | [5] |
| Levofloxacin | 66 | 57.6% - 61.3% | 87.9% - 93.6% | 94.3% | [5] |
| This compound | 120 | 77.50% | 98.33% | 96.97% | [6] |
| Levofloxacin | 120 | 74.17% | 96.67% | 95.70% |[6] |
Data from multicenter randomized controlled trials. No statistically significant differences were found between the two groups in these studies.
Urinary Tract Infections (UTIs)
This compound is also indicated for complicated UTIs like pyelonephritis and cystitis.[3][7]
Table 2: Efficacy of this compound vs. Levofloxacin in Acute Bacterial UTIs
| Study Group | Overall Efficacy (Respiratory & UTI) | Bacterial Clearance Rate (UTI) | Reference |
|---|---|---|---|
| This compound | 93.5% | 94.1% | [4] |
| Levofloxacin | 89.6% | 89.7% |[4] |
Intra-abdominal Infections
The drug is used for various intra-abdominal infections, including peritonitis, liver abscess, and cholecystitis.[1][8]
Ophthalmic Infections
Recent studies have explored the use of ophthalmic solutions of this compound for bacterial conjunctivitis, demonstrating comparable efficacy to other fluoroquinolones like moxifloxacin and gatifloxacin.[9]
Table 3: Efficacy of this compound Ophthalmic Solution in Bacterial Conjunctivitis
| Treatment Group (0.6% this compound) | N | Bacterial Eradication | Clinical Remission | Reference |
|---|---|---|---|---|
| Twice a day (BID) | 90 | 79% | 89% | [9] |
| Three times a day (TID) | 76 | 84% | 98% | [9] |
| Four times a day (QID) | 68 | 84% | 92% | [9] |
| Moxifloxacin 0.5% (TID) | 82 | 80% | 91% | [9] |
| Gatifloxacin 0.5% (TID) | 72 | 82% | 92% |[9] |
Safety and Tolerability Profile
This compound is generally well-tolerated.[2] The most commonly reported adverse reactions are gastrointestinal and nervous system effects.
Table 4: Incidence of Adverse Reactions with this compound
| Adverse Reaction | Incidence Rate | Notes | References |
|---|---|---|---|
| Gastrointestinal | |||
| Nausea, Vomiting, Diarrhea | Common | Generally mild to moderate. | [3][5][7] |
| Administration Site | |||
| Injection Site Pain, Phlebitis | Common | Can be minimized by slow infusion over 30-60 minutes. | [3][7][8] |
| Nervous System | |||
| Headache, Dizziness | Reported | [7] | |
| Convulsions | Rare | Caution advised in patients with epilepsy or convulsive disorders. | [3][7] |
| Hypersensitivity | |||
| Rashes, Itching | Reported | Discontinue if hypersensitivity occurs. | [3][7] |
| Comparative Trials | |||
| vs. Levofloxacin | 16.2% | No significant difference (Levofloxacin: 16.7%). | [5] |
| vs. Levofloxacin | 4.03% - 4.88% | No significant difference (Levofloxacin: 2.42% - 7.44%). | [4][6] |
| vs. Ceftazidime (CAZ) | 6.8% | No significant difference (CAZ: 11.3%). |[10] |
Pharmacokinetics
This compound is administered intravenously and is widely distributed throughout the body.[3][11]
Table 5: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | [3][11] |
| Terminal Elimination Half-life | 1.65 - 1.88 hours | [3][11] |
| Distribution | Widely distributed in phlegm, lungs, biliary tract, pleural fluid, genital organs, and cerebrospinal fluid. | [3][11] |
| Excretion | Primarily via urine (89.5% - 93.8% as unchanged drug). |[3][11] |
Key Experimental Protocols
The clinical efficacy of this compound has been established through numerous multicenter, randomized, and controlled trials. A generalized workflow for these trials is outlined below.
References
- 1. medindia.net [medindia.net]
- 2. What is this compound Mesilate used for? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. A Multicenter Randomized Controlled Trial of this compound Mesilate versus Lofloxacin in the Treatment of Acute Respiratory Infections_Chinese Journal of Evidence-Based Medicine_The only official website [english.wcjm.org]
- 6. researchgate.net [researchgate.net]
- 7. practo.com [practo.com]
- 8. mims.com [mims.com]
- 9. Efficacy and Safety of 0.6% this compound Ophthalmic Solution Versus Moxifloxacin 0.5% and Gatifloxacin 0.5% in Subjects with Bacterial Conjunctivitis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Pazufloxacin: A Technical Whitepaper on its Therapeutic Potential for Specific Infections
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pazufloxacin, a synthetic fluoroquinolone antibiotic, demonstrates potent bactericidal activity against a wide range of clinically significant pathogens. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic/pharmacodynamic (PK/PD) profile, and clinical efficacy in targeted infections. Detailed experimental protocols for key preclinical and clinical evaluation methods are provided, alongside structured data summaries and graphical representations of its molecular action and experimental application. This guide is intended to serve as a core resource for researchers and professionals involved in the study and development of antimicrobial agents.
Mechanism of Action
This compound is a member of the fluoroquinolone class of antibiotics and exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair.[1][2] Like other fluoroquinolones, its primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3]
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the principal target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. This compound binds to the enzyme-DNA complex, trapping the gyrase in a state where it has cleaved the DNA but cannot reseal the break.[3]
-
Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for decatenating (separating) newly replicated daughter chromosomes. By inhibiting topoisomerase IV, this compound prevents the segregation of chromosomal DNA into daughter cells, thereby halting cell division.[3]
The dual inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, which triggers the bacterial SOS response and ultimately results in rapid cell death.[1][2][4]
Caption: Mechanism of action of this compound.
In Vitro Antimicrobial Activity
This compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including several multidrug-resistant strains.[3][5] Its activity is particularly noted against common pathogens implicated in respiratory, urinary tract, and intra-abdominal infections.
Table 1: In Vitro Activity of this compound Against Key Clinical Isolates
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | - | - | ≤0.12 - 1 | [6][7] |
| Staphylococcus aureus (MSSA) | - | 0.12 - 0.25 | 0.25 - 3.13 | [6][7] |
| Staphylococcus aureus (MRSA) | - | >100 | >100 | [6] |
| Haemophilus influenzae | - | ≤0.06 | ≤0.06 | [6] |
| Moraxella catarrhalis | - | ≤0.06 | ≤0.06 | [6] |
| Escherichia coli | - | 0.05 - 0.25 | 0.1 - 12.5 | [6] |
| Klebsiella pneumoniae | - | 0.12 | 0.5 | [6] |
| Pseudomonas aeruginosa | - | 1 | 8 - 50 | [6][7] |
| Enterobacter cloacae | - | 0.25 | 2 | [6] |
| Legionella spp. | 76 | - | 0.032 | [8] |
Note: MIC values can vary based on testing methodology and geographical location of isolates.
Pharmacokinetics and Pharmacodynamics
The clinical efficacy of this compound is closely linked to its pharmacokinetic and pharmacodynamic properties. It is administered intravenously, ensuring complete bioavailability.[5]
Table 2: Summary of Pharmacokinetic Parameters of this compound (500 mg IV Dose in Healthy Volunteers)
| Parameter | Value | Reference |
| Cmax (Peak Plasma Concentration) | 13.71 ± 1.81 mg/L | [9] |
| Tmax (Time to Peak Concentration) | 0.47 ± 0.09 h | [9] |
| AUC₀₋ₜ (Area Under the Curve) | 24.60 ± 4.15 mg·h/L | [9] |
| t₁/₂ (Elimination Half-life) | 1.46 ± 0.64 h | [9] |
| Vd (Volume of Distribution) | 0.17 ± 0.03 L/kg | [9] |
| CL (Clearance) | 0.09 ± 0.04 L/h/kg | [9] |
This compound exhibits concentration-dependent killing, and its efficacy is best predicted by the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC₂₄/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).[10]
References
- 1. This compound Mesilate Ear Drops Clinical Trial Protocol [ctv.veeva.com]
- 2. [PDF] HPLC and Densitometric TLC Methods for Simultaneous Determination of this compound with Some Co-Administered Drugs in Human Plasma | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Studies on Determination of this compound in Human Plasma: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. [Clinical pharmacokinetics/pharmacodynamics study on this compound methanesulphonate injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Pazufloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Pazufloxacin, a synthetic fluoroquinolone antibiotic. The following methodologies are based on established standards for antimicrobial susceptibility testing.
Introduction
This compound is a broad-spectrum fluoroquinolone antibacterial agent. It exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By targeting both enzymes, this compound effectively induces double-strand breaks in bacterial DNA, leading to cell death. Understanding the in vitro activity of this compound against clinically relevant bacterial isolates is crucial for its development and appropriate clinical use.
Mechanism of Action and Resistance
This compound, like other fluoroquinolones, targets the bacterial DNA replication process. The primary mechanism of action involves the inhibition of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. Resistance to fluoroquinolones can emerge through several mechanisms, primarily through mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations reduce the binding affinity of the drug to its target enzymes. Another significant resistance mechanism is the active efflux of the drug from the bacterial cell by efflux pumps, which reduces the intracellular concentration of the antibiotic.
In Vitro Susceptibility Testing Methods
Standardized methods for in vitro susceptibility testing of this compound include broth microdilution, agar dilution, and disk diffusion. These methods are performed in accordance with guidelines from standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). As this compound is primarily used in Japan, interpretive criteria from the Japanese Society of Chemotherapy (JSC) are of particular relevance.[1]
Note: Official MIC and zone diameter breakpoints for this compound have not been established by CLSI or EUCAST. The interpretive criteria provided in this document are based on data from Japanese clinical studies and should be used for research purposes.
Quality Control (QC)
QC testing must be performed with each batch of susceptibility tests to ensure the accuracy and reproducibility of the results. Standard ATCC® quality control strains should be used. While specific QC ranges for this compound are not published by CLSI or EUCAST, laboratories should establish their own internal QC ranges based on the methodologies described below.
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Staphylococcus aureus subsp. aureus ATCC® 29213™
Experimental Protocols
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in log phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Pipettes and sterile tips
Protocol:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in CAMHB in the microtiter plate to achieve a range of concentrations (e.g., 0.008 to 128 µg/mL).
-
Prepare Inoculum: Select 3-5 isolated colonies of the test organism and suspend in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution Method
This method also determines the MIC of this compound by incorporating the antibiotic into an agar medium.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in log phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Inoculum replicating device (optional)
Protocol:
-
Prepare this compound-Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Also, prepare a drug-free control plate.
-
Prepare Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension (approximately 10⁴ CFU per spot).
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound on the agar plate that inhibits the visible growth of the test organism.
Disk Diffusion Method
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
This compound disks (e.g., 5 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial culture in log phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps or disk dispenser
Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.
-
Inoculate Plate: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Apply Disks: Aseptically apply the this compound disk to the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters.
Data Presentation
The following tables summarize the available MIC data for this compound against various Gram-positive and Gram-negative bacteria from Japanese clinical studies.
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | - | - | 0.2 |
| Staphylococcus aureus (MRSA) | - | - | >100 |
| Streptococcus pneumoniae | - | - | 1.56 |
| Enterococcus faecalis | - | - | 6.25 |
Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | - | - | 12.5 |
| Klebsiella pneumoniae | - | - | 0.2 |
| Pseudomonas aeruginosa | - | 0.5 | 50 |
| Haemophilus influenzae | - | - | ≤0.06 |
| Moraxella catarrhalis | - | - | ≤0.06 |
Note: The data presented is compiled from various Japanese surveillance studies and should be considered for research and informational purposes. These are not official breakpoints from a standards organization.[1][2]
Disclaimer
The protocols and data provided in these application notes are for research and developmental purposes only. It is essential to adhere to the latest guidelines from relevant standards organizations (e.g., CLSI, EUCAST, JSC) for clinical diagnostic applications. Laboratories should validate these methods for their specific use.
References
- 1. Differences in antimicrobial susceptibility breakpoints for Pseudomonas aeruginosa, isolated from blood cultures, set by the Clinical and Laboratory Standards Institute (CLSI) and the Japanese Society of Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinical phase III study of this compound in patients with bacterial pneumonia - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
Application Notes and Protocols for Pazufloxacin Dosage and Administration in Animal Infection Models
Introduction
Pazufloxacin, a fluoroquinolone antibiotic, demonstrates potent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2] This mechanism disrupts DNA synthesis, leading to bacterial cell death.[1] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for this compound in various preclinical animal infection models, designed for researchers and drug development professionals. This compound is effective against a broad spectrum of Gram-negative and some Gram-positive bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Legionella species.[1][3][4][5]
Application Notes
This compound has been evaluated in several animal infection models to determine its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which are crucial for establishing effective dosing regimens.
-
Murine Thigh Infection Model: This model is extensively used to evaluate the efficacy of antibiotics against localized bacterial infections. In a study involving neutropenic mice with Pseudomonas aeruginosa thigh infections, this compound administered subcutaneously demonstrated concentration-dependent activity.[3] The therapeutic efficacy was most strongly correlated with the ratio of the area under the free concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free concentration to the MIC (fCmax/MIC).[3]
-
Systemic Infection Models: The efficacy of this compound has been demonstrated in systemic infection models in mice, including those treated with cyclophosphamide to induce a compromised immune state.[4] These models are critical for assessing an antibiotic's ability to combat bloodstream infections.
-
Other Localized Infection Models: In rats, this compound has shown therapeutic activity in a carboxymethyl cellulose (CMC) pouch infection model and a bladder calculus infection model, indicating its potential for treating localized soft tissue and urinary tract infections.[4]
-
Comparative Pharmacokinetics: Studies in mice and rats have compared the pharmacokinetics of this compound to other antibiotics like ciprofloxacin and ceftazidime. Following intravenous administration, this compound showed higher serum levels than ciprofloxacin but lower than ceftazidime.[6] Its half-life was longer than ceftazidime but shorter than ciprofloxacin.[6]
-
Large Animal Models: The pharmacokinetics of this compound have also been studied in larger animals, such as buffalo calves. A single subcutaneous dose of 5 mg/kg was found to be potentially effective against bacteria with a Minimum Inhibitory Concentration (MIC) of ≤ 0.05 µg/ml.[7][8]
Data Presentation
Table 1: Summary of this compound Dosage and Administration in Animal Infection Models
| Animal Model | Pathogen | Dosage | Administration Route | Key Findings | Reference |
| Neutropenic Mice | Pseudomonas aeruginosa | 2.5, 10, 40 mg/kg | Subcutaneous (SC) | Efficacy correlated with fAUC24/MIC and fCmax/MIC. | [3] |
| Mice | S. aureus, P. aeruginosa | Not specified | Not specified | Superior therapeutic activity in systemic infection models. | [4] |
| Rats | S. aureus, P. aeruginosa | Not specified | Intravenous (IV), Oral (p.o.), Subcutaneous (SC) | IV administration showed the most excellent therapeutic effect in an intraperitoneal infection model. | [4] |
| Mice and Rats | Not applicable | 10 mg/kg | Intravenous (IV) | Serum levels were higher than ciprofloxacin and lower than ceftazidime 5 minutes post-injection. | [6] |
| Buffalo Calves | Not applicable | 5 mg/kg | Subcutaneous (SC) | Likely effective against bacterial isolates with MIC ≤ 0.05 µg/ml. | [7][8] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dosage | Route | Cmax (µg/mL) | AUC (µg·h/mL) | Elimination Half-life (h) | Volume of Distribution (L/kg) |
| Neutropenic Mice | 2.5 mg/kg | SC | 0.63 | 1.35 (AUC₀₋∞) | Not specified | 0.84 |
| Neutropenic Mice | 10 mg/kg | SC | Not specified | Not specified | Not specified | 0.84 |
| Neutropenic Mice | 40 mg/kg | SC | 10.03 | 21.6 (AUC₀₋∞) | Not specified | 0.84 |
| Buffalo Calves | 5 mg/kg | SC | 1.12 ± 0.05 | Not specified | 3.01 ± 0.18 | 2.96 ± 0.20 |
| Rats | 10 mg/kg | IV | 10.0 (at 5 min) | Not specified | Longer than CAZ, shorter than CPFX | Not specified |
Cmax: Maximum serum concentration; AUC: Area under the concentration-time curve; CAZ: Ceftazidime; CPFX: Ciprofloxacin.
Table 3: Pharmacodynamic Target Values for this compound against P. aeruginosa in Murine Thigh Infection Model [3][9]
| Efficacy Endpoint | fAUC24/MIC | fCmax/MIC |
| Bacteriostatic Effect | 46.1 | 5.5 |
| 1-log10 Bacterial Kill | 63.8 | 7.1 |
| 2-log10 Bacterial Kill | 100.8 | 10.8 |
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for P. aeruginosa
This protocol is based on the methodology for studying the concentration-dependent activity of this compound.[3]
1. Animal Model Preparation:
- Use specific-pathogen-free mice (e.g., ICR strain), typically 6-8 weeks old.
- Induce neutropenia by administering cyclophosphamide intraperitoneally (IP). A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice susceptible to infection.
2. Infection Procedure:
- Culture P. aeruginosa (e.g., ATCC 27853) in an appropriate broth (e.g., Mueller-Hinton) to the mid-logarithmic phase.
- Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).
- Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.
3. Drug Administration:
- Two hours post-infection, administer this compound at various doses (e.g., 2.5, 10, 40 mg/kg) via a single subcutaneous injection.[3] A control group should receive a vehicle (e.g., sterile saline).
4. Efficacy Assessment:
- At 24 hours post-treatment, euthanize the mice.
- Aseptically remove the entire thigh muscle.
- Homogenize the muscle tissue in sterile saline.
- Perform serial dilutions of the homogenate and plate on agar (e.g., Tryptic Soy Agar) to determine the number of viable bacteria (CFU/thigh).
- The antibacterial effect is calculated as the change in bacterial count (log10 CFU/thigh) compared to the initial bacterial count at the start of treatment.
5. Pharmacokinetic Analysis:
- In a parallel group of infected mice, administer the same doses of this compound.
- Collect blood samples via cardiac puncture or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours) after drug administration.
- Process the blood to obtain serum and store it at -80°C until analysis.
- Determine this compound concentrations in the serum using High-Performance Liquid Chromatography (HPLC).[3]
- Use the serum concentration data to calculate PK parameters such as Cmax, AUC, and half-life.
Protocol 2: Pharmacokinetic Study in Buffalo Calves
This protocol is adapted from a study on this compound pharmacokinetics in buffalo calves.[7][8]
1. Animal Subjects:
- Use healthy male buffalo calves, ensuring they are clinically sound and free from antimicrobial treatment for at least two weeks prior to the study.
- House the animals under standard conditions with ad libitum access to food and water.
2. Drug Administration:
- Administer a single dose of this compound (5 mg/kg body weight) via the subcutaneous route into the neck region.[7][8]
3. Sample Collection:
- Collect blood samples from the jugular vein into heparinized tubes at baseline (0 hours) and at various time points post-administration (e.g., 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, 16, 24 hours).
- Centrifuge the blood samples to separate the plasma and store at -20°C until analysis.
- Collect urine samples over a 24-hour period to determine the extent of renal excretion.[7]
4. Sample Analysis:
- Measure the concentration of this compound in plasma and urine samples using a validated HPLC method.
5. Data Analysis:
- Analyze the plasma concentration-time data using a compartmental or non-compartmental pharmacokinetic model to determine parameters such as absorption and elimination half-life, peak plasma concentration (Cmax), time to peak concentration (Tmax), volume of distribution (Vd), and total body clearance (ClB).[7][8]
- Calculate the percentage of the administered dose excreted in the urine over 24 hours.[7]
Visualizations
Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: Murine Thigh Infection Model
Caption: Workflow for the murine thigh infection model.
Logical Relationship: PK/PD Parameter Integration
Caption: Integration of PK and PD data to optimize dosage.
References
- 1. What is this compound Mesilate used for? [synapse.patsnap.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of this compound in buffalo calves after single subcutaneous administration | The Indian Journal of Animal Sciences [epubs.icar.org.in]
- 9. researchgate.net [researchgate.net]
Application of Pazufloxacin in treating respiratory tract infections
For Researchers, Scientists, and Drug Development Professionals
Overview
Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1] It is indicated for the treatment of various bacterial infections, with notable efficacy in moderate to severe respiratory tract infections such as community-acquired pneumonia (CAP), chronic respiratory tract infections, and lung abscesses.[1][2] Administered intravenously, this compound offers a valuable therapeutic option for hospitalized patients.[3] Its mechanism of action involves the inhibition of essential bacterial enzymes, leading to bactericidal effects.[4][5]
Mechanism of Action
This compound exerts its bactericidal activity by targeting and inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5]
-
DNA Gyrase Inhibition : In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription. Inhibition of DNA gyrase prevents these processes, leading to breaks in the DNA and cell death.[5]
-
Topoisomerase IV Inhibition : In many Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, this compound prevents bacterial cell division, ultimately causing cell death.[5]
This dual-targeting mechanism contributes to this compound's broad spectrum of activity and may help in mitigating the development of bacterial resistance.[5]
Quantitative Data Summary
Clinical Efficacy in Respiratory Tract Infections
Clinical trials have demonstrated that this compound is as effective as other broad-spectrum antibiotics, such as levofloxacin and ceftazidime, in treating respiratory tract infections.
| Study | Drug/Dosage | Comparator/Dosage | Indication | Clinical Efficacy Rate | Cure Rate | Bacterial Clearance Rate |
| Zheng L, et al. (2007)[6] | Pazufloxacin500 mg, b.i.d. | Levofloxacin300 mg, b.i.d. | Acute Respiratory Infections | 86.7% (FAS)93.7% (PPS) | 52.9% (FAS)57.1% (PPS) | 92.5% |
| 87.9% (FAS)93.6% (PPS) | 57.6% (FAS)61.3% (PPS) | 94.3% | ||||
| Anonymous (2025)[7] | Pazufloxacin500 mg, b.i.d. | Levofloxacin200 mg, b.i.d. | Acute Respiratory & Urinary Tract Infections | 98.33% | 77.50% | 96.97% |
| 96.67% | 74.17% | 95.70% | ||||
| Anonymous (2025)[2] | This compound mesilate500 mg, b.i.d. | Ceftazidime1,000 mg, b.i.d. | Chronic Respiratory Tract Infections | 93.2% | N/A | N/A |
| 91.5% | N/A | N/A |
FAS: Full Analysis Set; PPS: Per-Protocol Set; N/A: Not Available
Safety and Tolerability
This compound is generally well-tolerated. Adverse reactions are typically mild and comparable in frequency to other fluoroquinolones.
| Study | This compound Group | Comparator Group | Common Adverse Reactions |
| Zheng L, et al. (2007)[6] | 16.2% | 16.7% (Levofloxacin) | Local stimulation, nausea, diarrhea |
| Anonymous (2025)[7] | 4.03% | 2.42% (Levofloxacin) | Not specified |
| Anonymous (2025)[2] | 5.5% | 7.8% (Ceftazidime) | Not specified |
In Vitro Antimicrobial Activity
This compound demonstrates potent in vitro activity against a broad range of respiratory pathogens. While specific MIC₅₀/MIC₉₀ data for this compound against S. pneumoniae and H. influenzae were not available in the searched literature, data against Legionella and comparative data for other fluoroquinolones are presented for context.
| Organism | Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Legionella spp. (76 strains) | This compound | N/A | 0.032 | [4] |
| Tosufloxacin | N/A | 0.016 | [4] | |
| Levofloxacin | N/A | 0.032 | [4] | |
| Ciprofloxacin | N/A | 0.032 | [4] | |
| Streptococcus pneumoniae | Ciprofloxacin | 1.0 | 2.0 | |
| Ofloxacin | 1.0 | 2.0 | ||
| Levofloxacin | N/A | N/A | [4] | |
| Haemophilus influenzae | Ciprofloxacin | N/A | N/A | |
| Ofloxacin | N/A | N/A | [6] |
MIC₅₀: Minimum inhibitory concentration for 50% of isolates; MIC₉₀: Minimum inhibitory concentration for 90% of isolates; N/A: Not Available in cited sources.
Experimental Protocols
Protocol: Multicenter, Randomized Controlled Trial for Efficacy and Safety
This protocol is a representative model based on methodologies from comparative clinical trials of this compound for respiratory infections.[6][7]
Objective: To evaluate the clinical efficacy and safety of intravenous this compound compared to a standard-of-care intravenous antibiotic in adult patients with moderate to severe community-acquired pneumonia (CAP).
1. Study Design:
-
A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.
2. Patient Population:
-
Inclusion Criteria:
-
Adults aged 18 years or older.
-
Clinical diagnosis of CAP (e.g., new infiltrate on chest X-ray plus symptoms like fever, cough, purulent sputum, and leukocytosis).
-
Hospitalized for treatment.
-
Informed consent obtained.
-
-
Exclusion Criteria:
3. Randomization and Blinding:
-
Eligible patients are centrally randomized in a 1:1 ratio to either the this compound group or the comparator group.
-
The study drug and comparator are prepared by an unblinded pharmacist to appear identical, ensuring blinding of patients, investigators, and site staff.
4. Treatment Regimen:
-
This compound Arm: 500 mg this compound administered via intravenous infusion over 30-60 minutes, twice daily (q12h).[1]
-
Comparator Arm: e.g., 500 mg Levofloxacin administered via intravenous infusion, once daily (q24h).
-
Duration: Treatment for 7 to 14 days, based on clinical response.[7]
5. Assessments:
-
Baseline: Demographics, medical history, physical examination, chest X-ray, and collection of respiratory and blood samples for culture.
-
During Treatment (Daily): Vital signs, clinical symptoms, and monitoring for adverse events.
-
End of Treatment (EOT) Visit: Clinical assessment (cure, improvement, failure), bacteriological assessment (eradication, persistence), repeat chest X-ray, and safety labs.
-
Test of Cure (TOC) Visit (7-14 days post-treatment): Final clinical and bacteriological outcome assessment.
6. Endpoints:
-
Primary Efficacy Endpoint: Clinical response rate at the TOC visit in the Per-Protocol (PP) and Intent-to-Treat (ITT) populations.
-
Secondary Efficacy Endpoints: Bacteriological eradication rate at TOC, time to defervescence, length of hospital stay.
-
Safety Endpoint: Incidence and severity of treatment-emergent adverse events (TEAEs).
Protocol: In Vitro Susceptibility Testing (Broth Microdilution MIC)
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against respiratory bacterial isolates.
Objective: To determine the MIC of this compound against clinical isolates of Streptococcus pneumoniae and Haemophilus influenzae.
1. Materials:
-
This compound analytical powder.
-
96-well U-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
For S. pneumoniae: CAMHB supplemented with 2.5-5% lysed horse blood.
-
For H. influenzae: Haemophilus Test Medium (HTM).
-
Bacterial isolates and quality control strains (e.g., S. pneumoniae ATCC 49619, H. influenzae ATCC 49247).
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth.
2. Preparation of Antibiotic Stock:
-
Prepare a stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent and dilute further in the appropriate test medium.
3. Preparation of Inoculum:
-
Select 3-5 morphologically similar colonies from an 18-24 hour agar plate.
-
Suspend colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximates 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the test medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
4. Plate Preparation and Inoculation:
-
Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the 2x final concentration this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 50 µL from column 10.
-
Column 11 serves as the growth control (no antibiotic). Column 12 serves as the sterility control (no bacteria).
-
Inoculate wells (columns 1-11) with 50 µL of the standardized bacterial inoculum. The final volume in each well is 100 µL.
5. Incubation:
-
Incubate plates at 35°C for 20-24 hours.
-
For S. pneumoniae, incubate in an atmosphere of 5% CO₂. For H. influenzae, incubate in ambient air.
6. Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth as observed with the naked eye.
Dosage and Administration Protocol
This compound is for intravenous use only.
-
Recommended Adult Dosage: 500 mg administered as an intravenous infusion twice daily (q12h).[1]
-
Administration: The infusion should be administered over a period of 30 to 60 minutes.[1]
-
Duration of Therapy: The typical duration of treatment is 7 to 14 days, depending on the severity of the infection and the patient's clinical response.[6][7] The maximum recommended duration is 14 days.[4]
-
Dosage Adjustment in Renal Impairment: For patients with moderate-to-severe renal impairment, the dose should be reduced to 300 mg twice daily.[1][4]
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of commonly used oral antimicrobial agents against community isolates of respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibilities of Streptococcus pneumoniae and Haemophilus influenzae to 10 Oral Antimicrobial Agents Based on Pharmacodynamic Parameters: 1997 U.S. Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pazufloxacin in Clinical Trials for Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pazufloxacin in clinical trials for the treatment of urinary tract infections (UTIs), including complicated UTIs (cUTIs) and pyelonephritis. The information is compiled from a review of published clinical studies to guide researchers and drug development professionals in designing and evaluating future clinical trials.
Mechanism of Action
This compound is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting bacterial DNA synthesis. It targets two essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV. The inhibition of these enzymes leads to strand breaks in the bacterial DNA, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of this compound.
Quantitative Data from Clinical Trials
The following tables summarize the efficacy, safety, and pharmacokinetic data from various clinical trials of this compound in the treatment of UTIs.
Table 1: Efficacy of this compound in Urinary Tract Infections
| Study | Indication | This compound Regimen | Comparator Regimen | Clinical Efficacy (this compound) | Clinical Efficacy (Comparator) | Microbiological Efficacy (this compound) | Microbiological Efficacy (Comparator) |
| Comparative Study vs. Ceftazidime[1] | Complicated UTI | 500 mg IV b.i.d. for 5 days | 1000 mg IV b.i.d. for 5 days | 92.5% (99/107) | 87.4% (104/119) | 87.9% (174/198) | 90.7% (196/216) |
| Comparative Study vs. Levofloxacin[2] | Acute UTI | 500 mg IV b.i.d. for 7-14 days | 200 mg IV b.i.d. for 7-14 days | 98.33% | 96.67% | 96.97% | 95.70% |
| Sequential Therapy Study[3] | Pyelonephritis | 500 mg IV b.i.d. for ≥3 days, then oral fluoroquinolone | N/A | 81.0% (17/21) | N/A | 81.0% (17/21) | N/A |
| Dose-Finding Study | Complicated UTI | 600 mg/day or 1000 mg/day | N/A | 81.6% (600mg), 77.0% (1000mg) | N/A | N/A | N/A |
| Comparative Study vs. Gatifloxacin[4] | Acute bacterial infections | 300 mg IV b.i.d. for 7-10 days | 200 mg IV b.i.d. for 7-10 days | 94.06% (95/101) | 90.74% (98/108) | 94.62% (88/93) | 93.62% (88/94) |
Table 2: Safety Profile of this compound in Urinary Tract Infection Trials
| Study | This compound Adverse Event Rate | Comparator Adverse Event Rate | Common Adverse Events Reported |
| Comparative Study vs. Ceftazidime[1] | 2.8% (4/145) | 3.3% (5/152) | Not specified in detail |
| Comparative Study vs. Levofloxacin[2] | 4.03% | 2.42% | Not specified in detail |
| Comparative Study vs. Gatifloxacin[4] | 7.69% (8/104) | 5.50% (6/109) | Not specified in detail |
| General Profile | N/A | N/A | Injection site reactions (pain, erythema, swelling), diarrhea, nausea, vomiting, rashes. |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Tissue/Fluid |
| Prostatic Tissue to Plasma Ratio (Cmax) | 0.82 - 0.99 | Prostate |
| Prostatic Tissue to Plasma Ratio (AUC) | 0.80 - 0.98 | Prostate |
| Terminal Elimination Half-life | 1.65 - 1.88 hours | Plasma |
| Excretion | 89.5% - 93.8% as unchanged drug in urine | Urine |
Experimental Protocols
The following protocols are representative of the methodologies used in clinical trials of this compound for UTIs.
Protocol 1: Patient Screening and Enrollment
Caption: Patient screening and enrollment workflow.
1. Inclusion Criteria:
-
Adult patients (typically ≥18 years of age).
-
Clinical diagnosis of complicated UTI or acute pyelonephritis.
-
Presence of urinary symptoms (e.g., dysuria, frequency, urgency, flank pain).
-
Systemic signs of infection, such as fever (≥37.5°C)[3].
-
Laboratory evidence of UTI, including:
2. Exclusion Criteria:
-
Known hypersensitivity to this compound or other fluoroquinolones.
-
Pregnancy or breastfeeding.
-
Severe renal impairment (creatinine clearance below a specified threshold).
-
Concomitant use of medications known to interact with fluoroquinolones.
-
Presence of a permanently indwelling urinary catheter or other urological abnormalities that would confound the assessment of efficacy.
3. Informed Consent:
-
All eligible patients must provide written informed consent before any trial-related procedures are performed.
Protocol 2: Drug Administration and Monitoring
1. Randomization:
-
Enrolled patients are randomized in a double-blind or open-label manner to receive either this compound or a comparator antibiotic.
2. Dosing Regimen:
-
This compound: Typically administered as a 500 mg intravenous infusion twice daily.[1][2] The duration of treatment generally ranges from 5 to 14 days, depending on the severity of the infection.[1][2]
-
Comparator: The comparator drug and dosage are selected based on the standard of care for the specific type of UTI being studied (e.g., ceftazidime 1000 mg IV b.i.d. or levofloxacin 200 mg IV b.i.d.).[1][2]
3. Monitoring:
-
Clinical Assessment: Patients are monitored daily for clinical signs and symptoms of infection, including temperature, and resolution of urinary symptoms.
-
Laboratory Monitoring: Blood and urine samples are collected at baseline and at specified intervals during and after treatment to monitor safety (e.g., complete blood count, liver function tests, renal function tests) and efficacy (e.g., urinalysis, urine culture).
Protocol 3: Assessment of Outcomes
1. Primary Efficacy Endpoint:
-
Clinical Success: Defined as the resolution of baseline signs and symptoms of UTI at the test-of-cure visit (typically 5-9 days after the end of therapy), with no new symptoms or the need for additional antibiotic treatment.[3]
-
Microbiological Eradication: Defined as the reduction of the baseline uropathogen to <10^4 CFU/mL in the urine culture at the test-of-cure visit.
2. Secondary Efficacy Endpoints:
-
Time to defervescence.
-
Overall clinical and microbiological efficacy rates at follow-up visits.
-
Bacterial clearance rates.[2]
3. Safety Assessment:
-
Adverse events are recorded at each study visit and for a specified period after the last dose of the study drug.
-
The severity and relationship of adverse events to the study drug are assessed by the investigator.
Protocol 4: Microbiological Methods
1. Urine Sample Collection:
-
A midstream "clean-catch" urine sample is collected from patients at baseline, during treatment (if specified), and at the test-of-cure and follow-up visits.
2. Urine Culture and Pathogen Identification:
-
Urine samples are quantitatively cultured on appropriate media (e.g., MacConkey agar, blood agar) to determine the colony count (CFU/mL).
-
The causative uropathogen(s) are identified using standard microbiological techniques (e.g., biochemical tests, MALDI-TOF mass spectrometry).
3. Antimicrobial Susceptibility Testing:
-
The susceptibility of the isolated uropathogen(s) to this compound and other relevant antibiotics is determined using a standardized method, such as broth microdilution or disk diffusion, according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The minimum inhibitory concentration (MIC) for each antibiotic is determined.
References
Application Notes and Protocols for Studying Bacterial Resistance to Pazufloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating bacterial resistance to Pazufloxacin, a potent fluoroquinolone antibiotic. The methodologies outlined below are essential for understanding resistance mechanisms, evaluating the efficacy of this compound, and guiding the development of strategies to combat resistance.
Introduction to this compound and Bacterial Resistance
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are crucial for DNA replication, recombination, and repair.[1][2] Resistance to this compound and other fluoroquinolones can emerge through several mechanisms, primarily:
-
Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes reduce the binding affinity of the drug to its target enzymes.[1][3][4][5][6]
-
Efflux pumps: Overexpression of efflux pumps actively transports the antibiotic out of the bacterial cell, reducing its intracellular concentration.[2][7][8][9]
-
Reduced permeability: Changes in the bacterial outer membrane can limit the influx of the drug.[7][9]
The following sections detail key experimental protocols to investigate these resistance mechanisms.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11]
Protocol: Broth Microdilution Method
This method is widely used to determine the MIC of an antibiotic.[11][12][13]
Materials:
-
Bacterial isolate(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]
-
This compound powder
-
Sterile 96-well microtiter plates[12]
-
Spectrophotometer or microplate reader
-
Incubator (35-37°C)[14]
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile deionized water).[12]
-
Filter-sterilize the stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 colonies of the test organism and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain only CAMHB and the bacterial inoculum (growth control), and well 12 should contain only CAMHB (sterility control).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[12]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[10] This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) |
| Acinetobacter baumannii ATCC19606 | 0.7 |
| Clinical Isolate 1 | 8 |
| Clinical Isolate 2 | >32 |
Note: The above values are examples. Actual values will vary depending on the bacterial strain.
Mutant Prevention Concentration (MPC) Assay
The MPC is the lowest antibiotic concentration that prevents the growth of any single-step resistant mutants from a large bacterial population (≥10¹⁰ CFU).[14][15][16]
Protocol: Agar Plate Method
Materials:
-
Bacterial isolate(s) of interest
-
Mueller-Hinton Agar (MHA) plates
-
This compound powder
-
Spectrophotometer
-
Large petri dishes (150 mm)
-
Sterile glass beads or cell spreader
Procedure:
-
Preparation of this compound Agar Plates:
-
Prepare MHA plates containing a range of this compound concentrations (e.g., 1x, 2x, 4x, 8x, 16x, 32x, and 64x the MIC).
-
-
Preparation of High-Density Bacterial Inoculum:
-
Grow an overnight culture of the test organism in Mueller-Hinton Broth (MHB).
-
Concentrate the bacterial cells by centrifugation and resuspend the pellet in a small volume of fresh MHB to achieve a density of ≥10¹⁰ CFU/mL.
-
-
Plating:
-
Spread a 100 µL aliquot of the high-density inoculum onto each this compound-containing agar plate. Use sterile glass beads or a cell spreader for even distribution.[14]
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.[14]
-
-
Determination of MPC:
-
The MPC is the lowest concentration of this compound that prevents the formation of any colonies on the agar plate.[14]
-
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) | This compound MPC (µg/mL) | Mutant Selection Window (MPC/MIC) |
| Acinetobacter baumannii ATCC19606 | 0.7 | 5.6 | 8 |
| Clinical Isolate 1 | 2 | 16 | 8 |
| Clinical Isolate 2 | 0.5 | 2 | 4 |
Data adapted from a study on Acinetobacter baumannii.[17]
Time-Kill Curve Analysis
Time-kill assays evaluate the bactericidal activity of an antibiotic over time.[18]
Protocol:
Materials:
-
Bacterial isolate(s) of interest
-
CAMHB
-
This compound
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Spectrophotometer
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial culture in the logarithmic phase of growth (approximately 10⁶ CFU/mL).
-
-
Exposure to this compound:
-
Prepare a series of culture tubes or flasks containing CAMHB with different concentrations of this compound (e.g., 0x, 0.5x, 1x, 2x, 4x MIC).
-
Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Viable Cell Counting:
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
Molecular Characterization of Resistance Mechanisms
2.4.1. Analysis of Target Gene Mutations (gyrA, gyrB, parC, parE)
Mutations in the QRDRs of these genes are a primary cause of fluoroquinolone resistance.[1][3][4][5][6]
Protocol: PCR Amplification and DNA Sequencing
Materials:
-
Bacterial genomic DNA
-
PCR primers specific for the QRDRs of gyrA, gyrB, parC, and parE
-
DNA polymerase and PCR reagents
-
Thermocycler
-
DNA sequencing service or equipment
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from both the susceptible (wild-type) and resistant bacterial isolates.
-
-
PCR Amplification:
-
Amplify the QRDRs of the target genes using PCR with specific primers.
-
-
DNA Sequencing:
-
Purify the PCR products and send them for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the DNA sequences from the resistant isolates with the sequence from the susceptible control strain to identify any nucleotide changes.
-
Translate the nucleotide sequences into amino acid sequences to determine if the mutations result in amino acid substitutions.
-
Data Presentation:
| Gene | Codon Change | Amino Acid Substitution |
| gyrA | TCC -> TTC | Ser-83 -> Phe |
| parC | AGC -> ATC | Ser-80 -> Ile |
Example mutations commonly associated with fluoroquinolone resistance.
2.4.2. Efflux Pump Activity Assay
This assay phenotypically detects the activity of efflux pumps.[8][19]
Protocol: Ethidium Bromide (EtBr) Accumulation Assay
Materials:
-
Bacterial isolate(s) of interest
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Efflux pump inhibitor (EPI) such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine[8][20]
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Preparation of Bacterial Cells:
-
Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in PBS.
-
-
EtBr Accumulation:
-
Add EtBr to the bacterial suspension at a final concentration that gives a low basal fluorescence.
-
In a parallel experiment, add both EtBr and an EPI. The EPI will block the efflux pumps, leading to increased intracellular accumulation of EtBr.
-
-
Fluorescence Measurement:
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates the accumulation of EtBr inside the cells.
-
-
Data Analysis:
-
Compare the fluorescence levels in the presence and absence of the EPI. A significantly higher fluorescence in the presence of the EPI suggests that the bacteria possess active efflux pumps that are capable of expelling EtBr (and likely this compound).
-
Visualizations
Signaling Pathway and Resistance Mechanisms
Caption: this compound mechanism of action and bacterial resistance pathways.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship of Resistance Assays
Caption: Interrelationship of assays for studying this compound resistance.
References
- 1. Alterations in DNA Gyrase and Topoisomerase IV in Resistant Mutants of Clostridium perfringens Found after In Vitro Treatment with Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Reduced Clinical Efficacy of this compound against Gonorrhea Due to High Prevalence of Quinolone-Resistant Isolates with the GyrA Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of mutations in DNA gyrase and topoisomerase IV genes to ciprofloxacin resistance in Escherichia coli clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Gyrase and Topoisomerase IV Mutations Associated with Fluoroquinolone Resistance in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone resistance mutations in topoisomerase IV: relationship to the flqA locus and genetic evidence that topoisomerase IV is the primary target and DNA gyrase is the secondary target of fluoroquinolones in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. litfl.com [litfl.com]
- 10. litfl.com [litfl.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 15. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutant Prevention Concentrations of Levofloxacin Alone and in Combination with Azithromycin, Ceftazidime, Colistin (Polymyxin E), Meropenem, Piperacillin-Tazobactam, and Tobramycin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of efflux pump inhibitory activity of some plant extracts and using them as adjuvants to potentiate the inhibitory activity of some antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pazufloxacin Mesilate Ear Drops Clinical Trials
These application notes provide a detailed overview of the clinical trial protocols for Pazufloxacin Mesilate ear drops, designed for researchers, scientists, and professionals in drug development. The information is compiled from publicly available clinical trial data.
Study Objective & Design
The primary objective of the clinical trials is to investigate the safety, tolerance, and pharmacokinetic properties of single-dose this compound Mesilate ear drops in patients with acute or chronic suppurative otitis media.[1][2] A key goal is to observe the safety and tolerability of different concentrations of the ear drops.[3][4]
| Parameter | Description |
| Official Title | A Single Dose Phase I Clinical Study of this compound Mesilate Ear Drops for the Patients With Otitis Media.[1] |
| Conditions | Acute Suppurative Otitis Media, Chronic Suppurative Otitis Media.[1][2] |
| Study Type | Interventional.[1] |
| Study Design | Randomized, Parallel Assignment, Open Label.[1] |
| Estimated Enrollment | 32 participants.[1][2] |
Patient Population
The trials recruit adult male and female patients aged 18 to 65 years diagnosed with acute or chronic suppurative otitis media requiring local antimicrobial treatment.[1][2][5] All participants are required to provide written informed consent.[1][2]
| Inclusion Criteria | Exclusion Criteria |
| Aged 18-65 years, both genders.[1][2] | Allergy to quinolone antibiotics or severe allergic constitution.[1][2][3] |
| Diagnosis of acute or chronic suppurative otitis media requiring partial treatment with antimicrobial agents.[1][2] | Inability to collect otorrhea during the trial.[1][2][3] |
| Written informed consent provided.[1][2] | High severity of infection requiring combined antibiotic treatment.[1][2][3] |
| For female patients, not pregnant, lactating, or planning pregnancy in the short term.[1][5] | Infections induced by pathogens other than bacteria (e.g., fungus, virus).[1][2][3] |
| Complicated otitis externa or intracranial/extracranial complications.[1][2][3] | |
| Severe diseases of cerebral, cardiopulmonary, renal, hepatic, or circulatory systems.[1][2] | |
| Life-threatening diseases such as malignant tumors or AIDS.[1][2] | |
| Enrollment in another clinical trial within the past 3 months.[1][5] | |
| History of alcohol or drug abuse.[1][5] | |
| Neurological or psychiatric diseases that would interfere with protocol compliance.[1][5] |
Investigational Product and Dosing
The clinical trials evaluate ascending concentrations of this compound Mesilate ear drops and include an active comparator arm.[1]
| Arm | Intervention | Dosage and Administration |
| Experimental | 0.1% this compound Mesilate Ear Drops | 10 drops administered into the ear, followed by a 10-minute ear bath.[1][2][5] |
| Experimental | 0.3% this compound Mesilate Ear Drops | 10 drops administered into the ear, followed by a 10-minute ear bath.[1][2][5] |
| Experimental | 0.5% this compound Mesilate Ear Drops | 10 drops administered into the ear, followed by a 10-minute ear bath.[1][2][5] |
| Active Comparator | This compound mesilate injection | 0.3g administered via ventricular injection over 30 minutes.[1][2][5] |
Outcome Measures
The trials assess both primary and secondary outcome measures to determine the safety, tolerability, and pharmacokinetics of the ear drops.
| Outcome Type | Measure | Time Frame |
| Primary | Safety and tolerance of this compound mesilate ear drops, assessed by changes in vital signs and the number of Adverse Events (AE) and Serious Adverse Events (SAE).[1][5] | 24 hours.[5] |
| Secondary | Pharmacokinetics (PK) of this compound mesilate ear drops.[5] | 24 hours.[5] |
Experimental Protocols
Protocol 1: Patient Screening and Enrollment
-
Informed Consent : Obtain written informed consent from all potential participants.[1][2]
-
Eligibility Assessment : Screen patients based on the detailed inclusion and exclusion criteria. This includes age and gender verification, clinical diagnosis of otitis media, and a thorough review of medical history and concomitant medications.[1][2][3]
-
Baseline Assessment : Collect baseline demographic and clinical data.
Protocol 2: Drug Administration
-
Randomization : Assign enrolled patients to one of the four treatment arms in a randomized manner.[1]
-
Ear Drop Administration (Experimental Arms) :
-
Position the patient appropriately for ear drop instillation.
-
Administer 10 drops of the assigned concentration (0.1%, 0.3%, or 0.5%) of this compound Mesilate ear drops into the affected ear.[1][2][5]
-
Instruct the patient to remain in position for a 10-minute ear bath to ensure adequate contact time.[1][2][5]
-
-
Injection Administration (Comparator Arm) :
Protocol 3: Safety and Tolerability Assessment
-
Vital Signs Monitoring : Monitor vital signs (e.g., blood pressure, heart rate, temperature, respiratory rate) at predefined intervals over a 24-hour period.[5]
-
Adverse Event Monitoring : Continuously monitor patients for any adverse events (AEs) and serious adverse events (SAEs) for 24 hours post-administration.[5]
-
Data Recording : Document all vital signs and AEs/SAEs in the patient's case report form.
Protocol 4: Pharmacokinetic Analysis
-
Blood Sampling : Collect blood samples at specified time points: 0 (pre-dose), 0.5 hours, and at one of the following time points: 2, 4, 6, or 8 hours post-administration.[5]
-
Sample Processing : Process the collected blood samples to separate plasma.
-
Bioanalysis : Analyze the plasma samples to determine the concentration of this compound mesilate.
-
Data Analysis : Calculate pharmacokinetic parameters, including Cmax (maximum plasma concentration), based on the concentration-time data.[5]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound Mesilate Ear Drops Clinical Trial Protocol [ctv.veeva.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound Mesilate Ear Drops in Patients With Chronic Suppurative Otitis Media | Clinical Research Trial Listing [centerwatch.com]
- 5. This compound Mesilate Ear Drops Clinical Trial Protocol | MedPath [trial.medpath.com]
Application Notes and Protocols: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies of Pazufloxacin against Pseudomonas aeruginosa
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies of Pazufloxacin against Pseudomonas aeruginosa. The information is intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of antimicrobial agents.
Introduction
Pseudomonas aeruginosa is a significant opportunistic pathogen, often associated with nosocomial infections and demonstrating increasing resistance to multiple antibiotics. This compound, a fluoroquinolone antibacterial agent, acts by inhibiting DNA gyrase and topoisomerase IV, leading to bacterial cell death. Understanding the relationship between the drug's concentration in the body over time (pharmacokinetics) and its effect on the bacteria (pharmacodynamics) is crucial for optimizing dosing regimens to ensure clinical efficacy and minimize the development of resistance. The primary PK/PD indices for fluoroquinolones are the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound against Pseudomonas aeruginosa derived from a neutropenic murine thigh infection model.[1][2][3][4][5]
Table 1: Pharmacokinetic Parameters of this compound in Infected Neutropenic Mice [5]
| Dosing Regimen (mg/kg) | Cmax (µg/mL) | AUC0–∞ (µg·h/mL) |
| 2.5 | 0.63 | 1.35 |
| 10 | 2.51 | 5.40 |
| 40 | 10.03 | 21.6 |
| Cmax: Maximum drug concentration; AUC0–∞: Area under the drug concentration–time curve from zero to infinity. |
Table 2: Pharmacokinetic/Pharmacodynamic Model Parameters for this compound [3][6]
| Parameter | Value | Unit |
| Vd (Volume of distribution) | 0.84 | L/kg |
| ke (Elimination rate constant) | 2.40 | h⁻¹ |
| ka (Absorption rate constant) | 0.96 | h⁻¹ |
| %PB (Protein Binding) | 20.25 ± 3.88 | % |
Table 3: Target PK/PD Indices of this compound against P. aeruginosa [1][2][3][4][5]
| Efficacy Endpoint | fAUC24/MIC | fCmax/MIC |
| Stasis (No change in bacterial count) | 46.1 | 5.5 |
| 1-log10 bacterial reduction | 63.8 | 7.1 |
| 2-log10 bacterial reduction | 100.8 | 10.8 |
Experimental Protocols
The following are detailed protocols for key experiments in an in vivo PK/PD study of this compound against P. aeruginosa.
Murine Thigh Infection Model
This model is a standard and frequently used method to evaluate the efficacy of antimicrobial agents in vivo.[1][3]
Materials:
-
Specific pathogen-free mice (e.g., ICR strain, female, 4 weeks old)
-
Cyclophosphamide
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853)
-
Tryptic soy broth and agar
-
Normal saline
-
This compound for injection
-
Anesthetic agent
Protocol:
-
Induction of Neutropenia: To render the mice immunocompromised, administer cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This reduces the neutrophil count, making the infection more reliant on the antimicrobial agent's activity.
-
Bacterial Inoculum Preparation: Culture the P. aeruginosa strain on tryptic soy agar overnight. Inoculate a colony into tryptic soy broth and incubate until it reaches the logarithmic growth phase. Centrifuge the culture, wash the pellet with normal saline, and resuspend to the desired concentration (e.g., 10^7 CFU/mL).
-
Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse. This should result in an initial bacterial load of approximately 10^6 CFU/thigh.
-
This compound Administration: Two hours after inoculation, begin administration of this compound.[5] The drug is typically administered subcutaneously.[5] Dosing regimens can be varied to achieve a range of exposures (e.g., total doses ranging from 2.5 to 35 mg/kg per 24 hours, administered at intervals of 6, 8, 12, or 24 hours).[5]
Pharmacokinetic Study
Protocol:
-
Drug Administration: Administer single subcutaneous doses of this compound (e.g., 2.5, 10, and 40 mg/kg) to groups of infected neutropenic mice.[5]
-
Sample Collection: Collect blood samples via cardiac puncture or another appropriate method at multiple time points after drug administration (e.g., 10, 15, 30, 60, and 120 minutes).[5]
-
Serum Preparation: Process the blood samples to obtain serum.
-
Drug Concentration Measurement: Measure the concentration of this compound in the serum samples using a validated High-Performance Liquid Chromatography (HPLC) method.[1][3][4]
-
Data Analysis: Use the serum concentration-time data to calculate pharmacokinetic parameters such as Cmax, AUC, and elimination half-life using non-compartmental or compartmental analysis.
Pharmacodynamic Study
Protocol:
-
Treatment: Administer various dosing regimens of this compound to different groups of infected mice, starting 2 hours post-infection. Include a control group that receives no treatment.
-
Euthanasia and Tissue Collection: At 24 hours after the start of treatment, euthanize the mice.[5]
-
Bacterial Load Quantification: Aseptically remove the entire thigh muscle. Homogenize the tissue in a known volume of normal saline.
-
Colony Forming Unit (CFU) Counting: Perform serial dilutions of the tissue homogenate and plate onto tryptic soy agar. Incubate the plates overnight and count the number of colonies to determine the bacterial load (CFU/thigh).
-
Data Analysis: Correlate the PK/PD indices (fAUC24/MIC or fCmax/MIC) for each dosing regimen with the change in bacterial load over the 24-hour treatment period. Use a sigmoid Emax model to determine the PK/PD targets required for different levels of bacterial killing (stasis, 1-log10 reduction, 2-log10 reduction).
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound against P. aeruginosa.
Experimental Workflow for In Vivo PK/PD Study
Caption: Workflow for the in vivo PK/PD study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sequential Therapy: Intravenous Pazufloxacin to Oral Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, clinical data, and methodologies associated with sequential antibiotic therapy utilizing intravenous (IV) Pazufloxacin followed by a switch to oral fluoroquinolones. This therapeutic strategy is designed to optimize patient care by transitioning from parenteral to oral administration once clinical stability is achieved, thereby reducing hospital stay, minimizing risks associated with intravenous access, and lowering healthcare costs.
Principle of Sequential Therapy
Sequential antibiotic therapy (SAT) involves the administration of an intravenous antibiotic until the patient's clinical condition improves, followed by a switch to an oral formulation to complete the course of treatment.[1] The success of this approach hinges on the oral antibiotic achieving comparable serum and tissue concentrations to the initial intravenous therapy to ensure continued bacterial eradication.[1] Fluoroquinolones are well-suited for this transition due to their excellent oral bioavailability and broad spectrum of activity.[2]
Mechanism of Action: Fluoroquinolones
This compound and other fluoroquinolones are bactericidal agents that disrupt bacterial DNA synthesis.[3] They exert their effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3]
-
DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for the initiation of DNA replication.[3]
-
Topoisomerase IV: This enzyme is primarily involved in the separation of replicated chromosomal DNA into the daughter cells during cell division.[3]
By inhibiting these enzymes, fluoroquinolones induce double-strand breaks in the bacterial DNA, leading to the cessation of DNA replication and ultimately, bacterial cell death.[3]
Caption: Fluoroquinolone Inhibition of Bacterial DNA Synthesis.
Clinical Efficacy and Safety Data
Clinical studies have demonstrated the efficacy and safety of sequential therapy with intravenous this compound followed by oral fluoroquinolones in the treatment of various infections, particularly urinary tract infections such as pyelonephritis.
Efficacy in Pyelonephritis
A clinical trial evaluating sequential therapy for pyelonephritis with intravenous this compound followed by oral Tosufloxacin or Levofloxacin reported the following outcomes:
| Parameter | Value | Reference |
| Overall Clinical Efficacy Rate | 81.0% (17/21 cases) | [4] |
| Overall Microbiological Efficacy Rate | 81.0% (17/21 cases) | [4] |
| Mean Duration of IV this compound | 4.2 days | [4] |
| Mean Duration of Oral Fluoroquinolone | 6.0 days | [4] |
| Mean Time to Defervescence (Effective Cases) | 3.4 days | [4] |
Comparative Efficacy in Urinary Tract Infections
A phase III randomized, open-label study compared a sequential intravenous/oral Levofloxacin regimen to a sequential intravenous this compound/oral Levofloxacin regimen for urinary tract infections.
| Parameter | IV this compound / Oral Levofloxacin Group | IV Levofloxacin / Oral Levofloxacin Group | Reference |
| Microbial Eradication Rate (End of IV Treatment) | 89.5% (111/124) | 93.7% (119/127) | [5] |
| Microbial Eradication Rate (5-9 Days Post-Treatment) | 79.7% (98/123) | 76.2% (96/126) | [5] |
Safety and Tolerability
The same phase III study also reported on the incidence of adverse drug reactions.
| Parameter | IV this compound / Oral Levofloxacin Group | IV Levofloxacin / Oral Levofloxacin Group | Reference |
| Incidence of Adverse Drug Reactions | 32.1% (52/162) | 34.6% (56/162) | [5] |
Commonly reported adverse effects for this compound include gastrointestinal disturbances (nausea, vomiting, diarrhea), central nervous system effects (headache, dizziness), and skin reactions.[6] More serious, though less common, side effects associated with fluoroquinolones include tendonitis and tendon rupture, and prolongation of the QT interval.[6][7]
Pharmacokinetic Profiles
The viability of sequential therapy is dependent on the pharmacokinetic properties of the selected intravenous and oral agents. The oral fluoroquinolone should demonstrate good bioavailability to achieve therapeutic concentrations comparable to the initial intravenous therapy.
Intravenous this compound
| Pharmacokinetic Parameter | Value (500 mg dose) | Reference |
| Cmax (Peak Plasma Concentration) | 13.71 ± 1.81 mg/L | [8] |
| AUC0-t (Area Under the Curve) | 24.60 ± 4.15 mg·h/L | [8] |
| t1/2 (Half-life) | 1.46 ± 0.64 h | [8] |
| Time to Peak Plasma Concentration | 30 minutes | [9] |
| Excretion (unchanged in urine) | 89.5-93.8% | [9] |
Oral Fluoroquinolones
| Drug | Dose | Cmax (μg/mL) | AUC (μg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Levofloxacin | 500 mg | 5.2 | 44.8 ± 4.4 | ~7.0 | ~99% | [10][11] |
| Tosufloxacin | 100 mg | 0.30 | - | - | - | [12] |
| Ciprofloxacin | 500 mg | 1.5 ± 0.4 | 5.8 ± 1.2 | 5.37 ± 0.82 | ~75% | [10][13] |
Experimental Protocols
The following protocols are based on methodologies reported in clinical trials of sequential antibiotic therapy.
Patient Selection Protocol
Caption: Patient Selection Workflow for Sequential Therapy.
Inclusion Criteria (Example for Pyelonephritis): [4]
-
Fever (≥37.5 °C)
-
Pyuria (≥10 white blood cells/high-power field)
-
Bacteriuria (≥10^4 colony-forming units/ml)
Exclusion Criteria:
-
Known hypersensitivity to fluoroquinolones.
-
Severe renal impairment.
-
Pregnancy or lactation.
-
Concomitant use of medications known to interact significantly with fluoroquinolones.
Treatment and Monitoring Protocol
-
Initiation of Intravenous Therapy:
-
Daily Clinical Assessment:
-
Monitor vital signs, including temperature, daily.
-
Assess for improvement in clinical signs and symptoms of infection.
-
-
Criteria for Switching to Oral Therapy:
-
Transition to Oral Fluoroquinolone:
-
Once the switch criteria are met, discontinue intravenous this compound.
-
Initiate oral fluoroquinolone therapy (e.g., Tosufloxacin 150 mg three times a day or Levofloxacin 100 mg three times a day).[4] The total duration of antibiotic therapy (intravenous + oral) is typically 10-14 days.
-
-
Post-Treatment Evaluation:
-
Conduct a follow-up clinical and microbiological evaluation 5-9 days after the completion of therapy.[4]
-
Microbiological Evaluation Protocol
-
Specimen Collection:
-
Obtain a midstream urine sample for culture and susceptibility testing prior to the initiation of antibiotic therapy.
-
-
Urine Culture:
-
Inoculate urine samples onto appropriate agar plates (e.g., blood agar, MacConkey agar).
-
A positive culture is generally defined as the growth of a single urinary pathogen at ≥10^4 CFU/ml.[15]
-
-
Microbiological Cure Assessment:
-
A follow-up urine culture should be performed 5-9 days after the end of treatment.
-
Microbiological cure is defined as the eradication of the initial pathogen from the urine.
-
Conclusion
Sequential therapy with intravenous this compound followed by an oral fluoroquinolone is a clinically effective and safe strategy for the management of susceptible bacterial infections, such as pyelonephritis. This approach is supported by favorable clinical outcomes and the pharmacokinetic profiles of these agents. Adherence to established protocols for patient selection, clinical monitoring, and the timing of the switch to oral therapy is crucial for therapeutic success. Further research and clinical trials will continue to refine the optimal use of this therapeutic modality.
References
- 1. Switch over from intravenous to oral therapy: A concise overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound Mesilate used for? [synapse.patsnap.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. What are the side effects of this compound Mesilate? [synapse.patsnap.com]
- 7. medindia.net [medindia.net]
- 8. [Clinical pharmacokinetics/pharmacodynamics study on this compound methanesulphonate injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of ciprofloxacin XR (1000 mg) versus levofloxacin (500 mg) in plasma and urine of male and female healthy volunteers receiving a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCDR - Intravenous to oral switch, Sequential therapy, Step-down therapy [jcdr.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Overcoming reduced clinical efficacy of Pazufloxacin due to bacterial resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of reduced Pazufloxacin efficacy due to bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the susceptibility of our bacterial strains to this compound. What are the common mechanisms of resistance?
A1: Reduced susceptibility to this compound, a fluoroquinolone antibiotic, is primarily attributed to several key resistance mechanisms that bacteria develop. These include:
-
Target Site Mutations: The primary targets of fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication.[1][2][3] Mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs), can alter their structure and reduce the binding affinity of this compound, thus diminishing its inhibitory effect.[2]
-
Active Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, which are membrane proteins.[4] This prevents the drug from reaching its intracellular targets at a high enough concentration to be effective. Overexpression of these pumps is a common cause of multidrug resistance.[4]
-
Changes in Membrane Permeability: Alterations in the bacterial cell membrane, such as the loss or modification of porin channels in Gram-negative bacteria, can limit the influx of this compound into the cell.[4]
-
Enzymatic Degradation: While less common for fluoroquinolones, some bacteria may acquire enzymes that can chemically modify and inactivate the antibiotic.[4]
Q2: How can we experimentally confirm the mechanism of this compound resistance in our bacterial isolates?
A2: To elucidate the resistance mechanism, a combination of phenotypic and genotypic assays is recommended:
-
Efflux Pump Activity Assessment: You can perform an efflux pump inhibition assay using a known inhibitor like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of the inhibitor suggests the involvement of efflux pumps. An ethidium bromide-agar cartwheel method can also be used to visualize efflux activity.[5][6]
-
Target Gene Sequencing: To identify mutations in the primary targets of this compound, you can amplify and sequence the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.[7][8][9] Comparing the sequences of your resistant isolates to a susceptible reference strain will reveal any mutations that may confer resistance.[7][8]
Q3: Our experiments indicate that efflux pumps are responsible for this compound resistance. What strategies can we explore to overcome this?
A3: When efflux pumps are the primary resistance mechanism, two main strategies can be employed:
-
Combination Therapy: Using this compound in combination with another antibiotic that is not a substrate for the same efflux pump can be effective. This can create a synergistic or additive effect, where the combined antimicrobial activity is greater than that of the individual agents.
-
Efflux Pump Inhibitors (EPIs): The use of a non-antibiotic compound that inhibits the function of the efflux pump can restore the efficacy of this compound. While many EPIs are still in the experimental stage, this is a promising area of research.
Q4: We are considering a combination therapy approach. How do we determine the most effective antibiotic combination with this compound?
A4: The checkerboard synergy assay is the standard method for evaluating the in vitro efficacy of antibiotic combinations.[10][11][12] This assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two drugs (synergistic, additive, indifferent, or antagonistic).[10][11]
Troubleshooting Guides
Problem 1: Inconsistent MIC values for this compound in our experiments.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment. |
| Media composition | Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI/EUCAST guidelines to ensure consistency. |
| Drug stability | Prepare fresh stock solutions of this compound and store them appropriately, protected from light, to prevent degradation. |
| Incubation conditions | Maintain a consistent incubation temperature (35 ± 2 °C) and duration (16-20 hours) for all assays. |
Problem 2: Difficulty in amplifying the QRDRs of gyrA and parC genes.
| Possible Cause | Troubleshooting Step |
| Incorrect primer design | Verify that your PCR primers are specific to the target genes of your bacterial species. You may need to design new primers based on available genomic data. |
| Poor DNA quality | Use a standardized and reliable method for genomic DNA extraction to ensure high-purity template DNA. |
| Non-optimal PCR conditions | Optimize the annealing temperature and extension time for your PCR protocol. A gradient PCR can be useful to determine the optimal annealing temperature. |
Quantitative Data Summary
The following tables summarize the in vitro combination effects of this compound (PZFX) with various antibiotics against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus (MRSA), as determined by the checkerboard method.
Table 1: In Vitro Combination Effects of this compound against P. aeruginosa
| Combination Agent | Interaction Type | Percentage of Strains Affected |
| Ceftazidime (CAZ) | Synergistic | 11.1% |
| Meropenem (MEPM) | Synergistic | 11.1% |
| Cefozoprane (CZOP) | Synergistic | 3.7% |
| Panipenem/betamipron (PAPM/BP) | Synergistic | 3.7% |
| All β-lactams tested | Additive & Synergistic | >50% |
| Amikacin (AMK) | Additive | >50% |
| Isepamicin (ISP) | Additive | >50% |
Table 2: In Vitro Combination Effects of this compound against MRSA
| Combination Agent | Interaction Type | Percentage of Strains Affected |
| Vancomycin (VCM) | Indifference | >60% |
| Arbekacin (ABK) | Indifference | >60% |
| Teicoplanin (TEIC) | Additive | >80% |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol details the broth microdilution checkerboard method to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with another antimicrobial agent.
Materials:
-
This compound and the second antimicrobial agent (lyophilized powder or stock solutions)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile V-shaped reservoir
-
Multichannel pipette
Procedure:
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound (Drug A) and the second antimicrobial (Drug B) in a suitable solvent and then dilute in 2x CAMHB to a concentration that is 4-fold higher than the highest concentration to be tested.
-
-
Plate Setup:
-
Dispense 100 µL of 2x CAMHB into each well of a 96-well plate.
-
In row A, from columns 1-11, add 100 µL of the 4x Drug A stock solution.
-
Perform serial 2-fold dilutions of Drug A by transferring 100 µL from row A to row B, and so on, down to row G. Discard 100 µL from row G. Row H will serve as the growth control (no Drug A).
-
In column 12, add 100 µL of the 4x Drug B stock solution to each well from rows A-G.
-
Perform serial 2-fold dilutions of Drug B by transferring 100 µL from column 12 to column 11, and so on, across to column 2. Discard 100 µL from column 2. Column 1 will have no Drug B.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 35 ± 2 °C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration of the drug that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity
This protocol provides a simple, visual method to screen for over-expressed efflux pumps in bacterial isolates.
Materials:
-
Tryptic Soy Agar (TSA)
-
Ethidium Bromide (EtBr) stock solution
-
Petri dishes
-
Bacterial isolates (including a susceptible control strain)
-
UV transilluminator
Procedure:
-
Plate Preparation:
-
Prepare TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Protect plates from light.
-
-
Inoculum Preparation:
-
Grow bacterial cultures in an appropriate broth to an optical density (OD) of 0.6 at 600 nm. Adjust the OD to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using a sterile cotton swab, streak the bacterial suspensions onto the EtBr-containing agar plates in a cartwheel pattern, with different strains streaked from the center to the edge. Include a known susceptible strain as a control.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-18 hours in the dark.
-
-
Visualization and Interpretation:
-
Examine the plates under a UV transilluminator.
-
The level of fluorescence corresponds to the intracellular accumulation of EtBr.
-
Strains with over-expressed efflux pumps will show lower levels of fluorescence compared to the susceptible control, as they actively extrude the EtBr.
-
Protocol 3: Identification of Mutations in gyrA and parC Genes
This protocol outlines the steps for amplifying and sequencing the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes to identify mutations.
Materials:
-
Genomic DNA from bacterial isolates
-
PCR primers specific for the QRDRs of gyrA and parC
-
PCR master mix
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the resistant and a susceptible control bacterial isolate using a commercial kit or standard protocol.
-
-
PCR Amplification:
-
Set up a PCR reaction using the extracted genomic DNA as a template and primers flanking the QRDR of the target gene (gyrA or parC).
-
Perform PCR using an optimized thermal cycling program.
-
-
Verification of PCR Product:
-
Run a portion of the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the expected size.
-
-
DNA Sequencing:
-
Purify the remaining PCR product.
-
Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
-
Sequence Analysis:
-
Align the obtained DNA sequences from the resistant isolates with the sequence from the susceptible control strain.
-
Identify any nucleotide changes that result in amino acid substitutions within the QRDR.
-
Visualizations
Caption: Overview of this compound resistance mechanisms.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Roc signaling pathway regulating efflux pump expression.
Caption: Influence of quorum sensing on antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Fluoroquinolone Resistance in Escherichia coli Isolates from Food-Producing Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo [iv.iiarjournals.org]
- 6. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 7. DNA Gyrase and Topoisomerase IV Mutations Associated with Fluoroquinolone Resistance in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Synergy Testing by Checkerboard Assay [bio-protocol.org]
Addressing challenges in the clinical application of Pazufloxacin for gonorrhea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pazufloxacin for the treatment of gonorrhea.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high Minimum Inhibitory Concentrations (MICs) of this compound against our Neisseria gonorrhoeae isolates. What is the likely cause?
A1: High MICs for this compound in N. gonorrhoeae are most commonly associated with acquired resistance. The primary mechanism is mutations in the quinolone resistance-determining regions (QRDRs) of genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC). A particularly significant mutation is a change at serine-91 to phenylalanine in the GyrA protein, which has been shown to increase the this compound MIC by approximately 66-fold.[1][2][3] The presence of mutations in both gyrA and parC can lead to even higher levels of resistance.[1]
Q2: Our in vitro studies show susceptibility, but we are seeing treatment failures in our animal models. What could be the reason?
A2: Discrepancies between in vitro susceptibility and in vivo efficacy can be due to several factors:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The dosage of this compound may not be achieving sufficient concentrations at the site of infection for an adequate duration. For fluoroquinolones, the AUC/MIC ratio (Area Under the Curve to MIC) and Cmax/MIC (Maximum Concentration to MIC) are key predictors of efficacy.[4][5] A single oral dose of 200 mg of this compound has been reported to result in a mean peak plasma level of 2.0 μg/ml in 1.2 hours, with a half-life of about 1.9 hours.[1] Ensure your dosing regimen in your animal model is achieving the target PK/PD parameters.
-
Host Factors: The immune status of the animal model can influence treatment outcomes.
-
Inoculum Size: A high bacterial load in the in vivo model may overwhelm the antimicrobial effect of the drug, even if the isolate is susceptible in vitro.
Q3: How do we interpret the this compound MIC values for N. gonorrhoeae?
A3: While there are no universally established clinical breakpoints for this compound specifically for N. gonorrhoeae, clinical data suggests that isolates with a this compound MIC of >0.2 μg/ml are likely to be clinically resistant.[1][2] In one study, all isolates with a this compound MIC of ≤0.1 μg/ml were successfully eradicated, whereas treatment began to fail at MICs of 0.2 μg/ml and above.[1][2]
Q4: What are the recommended alternative treatments if we encounter this compound resistance?
A4: Given the high rates of quinolone resistance, alternative therapies are often necessary. Current recommendations for uncomplicated gonorrhea from various public health bodies generally focus on cephalosporins. The CDC, for instance, recommends a single 500 mg intramuscular dose of ceftriaxone for uncomplicated urogenital, anorectal, and pharyngeal gonorrhea.[6][7] For patients with a cephalosporin allergy, alternative regimens may include a combination of gentamicin and azithromycin.[8][9] It is crucial to consult the latest local and international treatment guidelines due to the evolving nature of antimicrobial resistance.[10][11]
Q5: What are the known adverse effects of this compound observed in clinical studies for gonorrhea?
A5: Clinical trial data on the adverse effects of this compound specifically for gonorrhea is limited in the available search results. However, one study noted that a regimen of 200 mg of this compound three times daily for three days was well-tolerated, with no observed side effects in the treated patients.[1] For a comprehensive understanding of the adverse effect profile, it is recommended to consult the drug's prescribing information and broader clinical trial data for other indications.
Quantitative Data
Table 1: Clinical Efficacy of this compound against N. gonorrhoeae
| Dosage Regimen | Number of Patients | Bacteriological Eradication Rate | Reference |
| 200 mg orally, three times daily for 3 days | 42 | 66.7% | [1][3] |
Table 2: this compound MIC and Bacteriological Response in N. gonorrhoeae
| This compound MIC (μg/ml) | Number of Strains Eradicated / Number of Strains Isolated (%) | Reference |
| ≤ 0.1 | 23 / 23 (100%) | [1][2] |
| 0.2 - 0.78 | 4 / 11 (36.4%) | [1][2] |
| ≥ 1.56 | 0 / 7 (0%) | [1][2] |
Table 3: Pharmacokinetic Parameters of this compound (Single 200 mg Oral Dose)
| Parameter | Value | Reference |
| Mean Peak Plasma Concentration (Cmax) | 2.0 μg/ml | [1] |
| Time to Peak Concentration (Tmax) | 1.2 hours | [1] |
| Half-life (t1/2) | 1.9 hours | [1] |
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing of N. gonorrhoeae by Agar Dilution
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the Centers for Disease Control and Prevention (CDC).[12][13]
1. Media Preparation: a. Prepare GC agar base supplemented with 1% IsoVitaleX or a similar defined growth supplement. b. Prepare stock solutions of this compound and serially dilute them to the desired concentrations. c. Add the appropriate volume of each antibiotic dilution to molten GC agar, mix thoroughly, and pour into petri plates. Allow the plates to solidify.
2. Inoculum Preparation: a. Subculture N. gonorrhoeae isolates on chocolate agar plates and incubate for 18-24 hours at 36°C ± 1°C in a 5% CO2 atmosphere.[13] b. Suspend several colonies in Mueller-Hinton broth or sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[13]
3. Inoculation: a. Using an inoculum-replicating apparatus, spot-inoculate the bacterial suspension onto the surface of the prepared antibiotic-containing agar plates. b. Include a growth control plate (no antibiotic) and quality control strains (e.g., ATCC 49226) in each run.
4. Incubation: a. Incubate the plates at 36°C ± 1°C in a 5% CO2 atmosphere for 20-24 hours.[13]
5. Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony is disregarded.
Protocol 2: PCR and Sequencing of gyrA and parC QRDRs
This protocol provides a general framework for the molecular detection of resistance mutations.
1. DNA Extraction: a. Culture N. gonorrhoeae isolates as described in Protocol 1. b. Extract genomic DNA from bacterial colonies using a commercial DNA extraction kit according to the manufacturer's instructions.
2. PCR Amplification: a. Design or obtain primers that flank the QRDRs of the gyrA and parC genes of N. gonorrhoeae. b. Set up a standard PCR reaction containing:
- PCR-grade water
- PCR buffer
- dNTP mix
- Forward primer
- Reverse primer
- Taq DNA polymerase
- Extracted genomic DNA (template) c. Perform PCR using a thermal cycler with appropriate annealing temperatures and extension times for the specific primer pairs.
3. Amplicon Verification: a. Run a portion of the PCR product on an agarose gel to confirm the amplification of a product of the expected size.
4. DNA Sequencing: a. Purify the remaining PCR product using a commercial PCR purification kit. b. Send the purified PCR product for Sanger sequencing using the same primers as in the PCR amplification.
5. Sequence Analysis: a. Align the obtained sequences with the wild-type gyrA and parC sequences of N. gonorrhoeae to identify any nucleotide changes that result in amino acid substitutions in the QRDRs.
Visualizations
Caption: Mechanism of action of this compound in N. gonorrhoeae.
Caption: Mechanism of this compound resistance in N. gonorrhoeae.
References
- 1. Reduced Clinical Efficacy of this compound against Gonorrhea Due to High Prevalence of Quinolone-Resistant Isolates with the GyrA Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Reduced clinical efficacy of this compound against gonorrhea due to high prevalence of quinolone-resistant isolates with the GyrA mutation. The this compound STD Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamic target attainment of intravenous this compound in the bile of patients undergoing biliary pancreatic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacodynamic Parameters of Pharmacokinetic/Pharmacodynamic (PK/PD) Integration Models [frontiersin.org]
- 6. dshs.texas.gov [dshs.texas.gov]
- 7. Development of Cas13a-based Assays for Neisseria gonorrhoeae Detection and Gyrase A Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gonorrhea Treatment & Management: Approach Considerations, Pharmacologic Treatment Regimens, Consultations [emedicine.medscape.com]
- 9. droracle.ai [droracle.ai]
- 10. Drug-Resistant Gonorrhea | Gonorrhea | CDC [cdc.gov]
- 11. Multi-drug resistant gonorrhoea [who.int]
- 12. health.maryland.gov [health.maryland.gov]
- 13. nicd.ac.za [nicd.ac.za]
Technical Support Center: Optimizing the Therapeutic Efficacy of Pazufloxacin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the therapeutic efficacy of Pazufloxacin in clinical and experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: My in vitro susceptibility tests show reduced this compound efficacy against bacterial isolates that are expected to be susceptible. What are the possible reasons?
A1: Several factors can contribute to lower-than-expected efficacy in in vitro susceptibility tests:
-
Inoculum Effect: A high bacterial inoculum (e.g., > 5 x 10^5 CFU/mL) can lead to an apparent increase in the Minimum Inhibitory Concentration (MIC). Ensure your inoculum is standardized, typically to a 0.5 McFarland standard.
-
Medium Composition: The composition of the culture medium can influence the activity of fluoroquinolones. Cation concentrations (e.g., Mg2+, Ca2+) can affect drug uptake. Use of a standardized medium like Mueller-Hinton Broth (MHB) is recommended.
-
Incorrect pH of Medium: The pH of the testing medium should be within the recommended range (typically 7.2-7.4 for MHB) as pH can affect the charge and activity of the antibiotic.
-
Degradation of this compound: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh working solutions for your experiments.
-
Bacterial Resistance: The isolate may have acquired resistance. Consider performing molecular tests to screen for common resistance mechanisms (see Q3).
Q2: I am observing inconsistent results in my animal model experiments for this compound efficacy. How can I improve the reproducibility of my in vivo studies?
A2: In vivo experiments are inherently more complex. Here are some key considerations for improving reproducibility:
-
Standardized Animal Model: The neutropenic mouse thigh infection model is a well-established and highly standardized model for evaluating antimicrobial efficacy.[1] Consistent induction of neutropenia (e.g., using cyclophosphamide) is crucial.[1][2][3][4]
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Considerations: The efficacy of fluoroquinolones like this compound is often concentration-dependent and best predicted by the fAUC24/MIC or fCmax/MIC ratios.[5] Ensure your dosing regimen in the animal model is designed to achieve clinically relevant PK/PD targets.
-
Route of Administration: The route of administration in the animal model should mimic the intended clinical use as much as possible.
-
Bacterial Load at Infection Site: Standardize the initial bacterial inoculum injected into the thigh to ensure consistent infection severity across all animals.[3]
-
Tissue Homogenization and Plating: Consistent and thorough homogenization of the thigh tissue is critical for accurate enumeration of bacterial colonies.[2] Ensure serial dilutions and plating are performed accurately.
Q3: How can I investigate if my bacterial isolates have developed resistance to this compound?
A3: Investigating this compound resistance involves a combination of phenotypic and genotypic methods:
-
Phenotypic Testing:
-
MIC Determination: An increase in the MIC compared to a baseline or wild-type strain is a primary indicator of resistance.
-
Mutant Prevention Concentration (MPC): This assay determines the concentration of an antibiotic required to prevent the growth of the least susceptible cells in a large bacterial population.[6]
-
-
Genotypic Testing:
-
Sequencing of Target Genes: The primary targets of fluoroquinolones are DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE).[7] Sequencing these genes can identify mutations in the quinolone resistance-determining regions (QRDRs) that are known to confer resistance.[8]
-
Efflux Pump Gene Expression: Overexpression of efflux pumps (e.g., NorA, NorB) can contribute to reduced intracellular drug concentration.[9][10] Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of these genes.
-
Plasmid-Mediated Resistance: Screen for the presence of plasmid-mediated quinolone resistance (PMQR) genes such as qnr genes.[7]
-
Q4: I want to explore combination therapy with this compound. How do I determine if two drugs are synergistic?
A4: The checkerboard assay is a common in vitro method to assess the synergy between two antimicrobial agents.[11][12][13] The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index.
-
FIC Index Interpretation:
Q5: What are some strategies to overcome this compound resistance?
A5: Addressing this compound resistance requires a multi-pronged approach:
-
Combination Therapy: Combining this compound with another antibiotic, particularly one with a different mechanism of action, can be effective. For example, combinations with β-lactams have shown synergistic or additive effects against P. aeruginosa.[11][14]
-
Novel Drug Delivery Systems (NDDS): Encapsulating this compound in nanoparticles or liposomes can potentially enhance its delivery to the site of infection, increase its local concentration, and overcome some resistance mechanisms.
-
Efflux Pump Inhibitors (EPIs): Although still largely in the experimental stage, co-administering this compound with an EPI could restore its activity against strains that overexpress efflux pumps.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of this compound.
Table 1: In Vitro Combination Effects of this compound (PZFX) with Other Antibiotics
| Bacterial Species | Combination Agent | Number of Strains Tested | Synergistic Effect (%) | Additive Effect (%) | Indifferent Effect (%) | Antagonistic Effect (%) | Reference |
| Pseudomonas aeruginosa | Ceftazidime (CAZ) or Meropenem (MEPM) | 27 | 11.1 | >50 (with all β-lactams) | - | 0 | [11][14] |
| Pseudomonas aeruginosa | Cefozoprane (CZOP) or Panipenem/betamipron (PAPM/BP) | 27 | 3.7 | >50 (with all β-lactams) | - | 0 | [11][14] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Teicoplanin (TEIC) | 26 | 4 | 96 (additive and synergistic) | - | 0 | [11][15] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Vancomycin (VCM) | 26 | - | 50 (additive and synergistic) | >60 | 0 | [11][15] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Arbekacin (ABK) | 26 | 15 | 65 (additive and synergistic) | >60 | 0 | [11][15] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Minocycline (MINO) | 26 | 15 | 46 (additive and synergistic) | - | 12 | [11][15] |
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Target Values for this compound against P. aeruginosa
| PK/PD Index | Bacteriostatic Effect | 1-log10 Kill | 2-log10 Kill | Reference |
| fAUC24/MIC | 46.1 | 63.8 | 100.8 | [5] |
| fCmax/MIC | 5.5 | 7.1 | 10.8 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from CLSI and EUCAST guidelines.[16][17][18][19]
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO, depending on solubility).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol describes a method to assess the synergistic effects of this compound in combination with another antibiotic.[12][13][20]
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of this compound (Drug A) and the combination drug (Drug B) at a concentration that is 4-fold higher than the highest concentration to be tested.
-
In a 96-well plate, perform serial two-fold dilutions of Drug A horizontally and Drug B vertically in MHB.
-
-
Inoculation:
-
Prepare a bacterial inoculum as described in the MIC protocol (final concentration of 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to all wells containing the antibiotic combinations.
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC of each drug alone and in combination.
-
-
Calculation of FIC Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Protocol 3: Murine Thigh Infection Model for In Vivo Efficacy
This is a generalized protocol for the neutropenic mouse thigh infection model.[1][2][3][4][21]
-
Induction of Neutropenia:
-
Administer cyclophosphamide to mice (e.g., 150 mg/kg intraperitoneally 4 days before infection and 100 mg/kg 1 day before infection) to induce neutropenia.
-
-
Infection:
-
Prepare a bacterial suspension of the test organism in the mid-logarithmic growth phase.
-
Inject a standardized inoculum (e.g., 0.1 mL of 10^6 - 10^7 CFU/mL) into the thigh muscle of the mice.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous or intravenous). Different dosing regimens can be tested.
-
Include a control group receiving a vehicle control.
-
-
Assessment of Bacterial Burden:
-
At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the thigh muscle and homogenize it in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to enumerate the number of CFUs per gram of tissue.
-
Protocol 4: Preparation of this compound-Loaded PLGA Nanoparticles
This is a general protocol for the preparation of drug-loaded PLGA nanoparticles by the emulsion-solvent evaporation method.[22][23][24][25]
-
Preparation of Organic Phase:
-
Dissolve a specific amount of PLGA and this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Emulsification:
-
Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
-
-
Characterization:
-
Characterize the nanoparticles for size, zeta potential, drug encapsulation efficiency, and in vitro drug release profile.
-
Protocol 5: Preparation of this compound-Loaded Liposomes
This protocol describes the thin-film hydration method for preparing liposomes.[26][27][28][29][30]
-
Lipid Film Formation:
-
Dissolve lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles - SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis, gel filtration, or ultracentrifugation.
-
-
Characterization:
-
Characterize the liposomes for size, zeta potential, encapsulation efficiency, and drug release profile.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound action and bacterial resistance.
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. noblelifesci.com [noblelifesci.com]
- 3. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Gene Expression of norA and norB Gene in Ciproflaxin and Levofloxacin Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
- 14. [In vitro combination effect of this compound with various antibiotics against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Combination effect of this compound and anti-mrsa drugs against beta-lactam antibiotic induced vancomycin-resistant MRSA (BIVR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
- 19. researchgate.net [researchgate.net]
- 20. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 24. mdpi.com [mdpi.com]
- 25. Paclitaxel-loaded PLGA nanoparticles: preparation, physicochemical characterization and in vitro anti-tumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 27. researchgate.net [researchgate.net]
- 28. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. discovery.researcher.life [discovery.researcher.life]
- 30. researchgate.net [researchgate.net]
Minimizing variability in in vitro experiments with Pazufloxacin
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in in vitro experiments involving Pazufloxacin.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Symptoms: Inconsistent MIC values for the same bacterial strain across replicate plates or between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard for broth microdilution). Use a spectrophotometer for accuracy. Inconsistent inoculum size is a major source of variability. |
| This compound Stock Solution | Prepare fresh stock solutions of this compound for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Confirm the correct solvent is being used and that the drug is fully dissolved. |
| Media Composition | The composition of the culture medium, such as cation concentration (Ca2+ and Mg2+), can affect the activity of fluoroquinolones. Use the recommended and consistent brand and lot of Mueller-Hinton Broth (MHB) for susceptibility testing. |
| Incubation Conditions | Maintain consistent incubation temperature (e.g., 35°C ± 2°C) and duration (typically 16-20 hours for most bacteria). Ensure proper atmospheric conditions if testing anaerobic or capnophilic organisms. |
| Plate Reading | Read the MIC at the lowest concentration that shows complete inhibition of visible growth. Use a consistent light source and background for manual reading. If using a plate reader, ensure it is properly calibrated. |
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for inconsistent MIC results.
Issue 2: Poor Reproducibility in Cytotoxicity Assays (e.g., MTT Assay)
Symptoms: Inconsistent IC50 values or high standard deviations between replicate wells in cell-based cytotoxicity assays.
Possible Causes and Solutions:
| Cause | Solution |
| Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before plating. High or low cell density can significantly impact results. |
| This compound Precipitation | This compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration of the solvent (e.g., DMSO) or preparing fresh dilutions. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (media with the same concentration of solvent as the highest drug concentration) to assess solvent toxicity. |
| Assay Incubation Times | Optimize and consistently use the same incubation times for both drug exposure and the addition of the viability reagent (e.g., MTT). |
| Formazan Crystal Solubilization (MTT Assay) | Incomplete solubilization of formazan crystals is a common issue. Ensure the solubilization solution is added to all wells and that the crystals are fully dissolved by gentle mixing or shaking before reading the absorbance. |
| Cell Line Stability | Cell lines can exhibit genetic drift over multiple passages, leading to changes in drug sensitivity. Use cells within a consistent and low passage number range for all experiments. |
Experimental Workflow for MTT Assay:
Validation & Comparative
Pazufloxacin vs. Levofloxacin: A Comparative Analysis for the Treatment of Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Efficacy, Safety, and Mechanisms of Two Key Fluoroquinolones in Respiratory Tract Infections.
The management of respiratory tract infections remains a critical challenge in clinical practice, necessitating the continuous evaluation of antimicrobial agents. Among the fluoroquinolone class of antibiotics, pazufloxacin and levofloxacin have emerged as important therapeutic options. This guide provides a comprehensive comparative analysis of these two drugs, focusing on their performance in treating respiratory infections, supported by experimental data from clinical trials.
Clinical Efficacy in Respiratory Infections
Multiple multicenter, randomized controlled clinical trials have demonstrated that this compound is as effective and safe as levofloxacin in the treatment of moderate to severe acute bacterial respiratory infections.[1][2] The clinical outcomes from two key comparative studies are summarized below.
Table 1: Comparative Clinical Efficacy of this compound and Levofloxacin in Acute Respiratory and Urinary Tract Infections
| Outcome | This compound Group | Levofloxacin Group | Statistical Significance |
| Total Cure Rate (PPS) | 68.60% | 66.67% | No significant difference |
| Effective Rate (PPS) | 96.69% | 95.37% | No significant difference |
| Bacterial Clearance Rate | 93.42% | 89.73% | No significant difference |
| PPS: Per Protocol Set. Data from a multicenter randomized controlled clinical study.[2] |
Table 2: Comparative Clinical Efficacy of this compound and Levofloxacin in Moderate to Severe Acute Respiratory Infections
| Outcome | This compound Group | Levofloxacin Group | Statistical Significance |
| Total Cure Rate (FAS) | 52.9% | 57.6% | No significant difference |
| Effective Rate (FAS) | 86.7% | 87.9% | No significant difference |
| Total Cure Rate (PPS) | 57.1% | 61.3% | No significant difference |
| Effective Rate (PPS) | 93.7% | 93.6% | No significant difference |
| Bacterial Clearance Rate | 92.5% | 94.3% | No significant difference |
| FAS: Full Analysis Set; PPS: Per Protocol Set. Data from a multicenter randomized controlled trial.[1] |
Safety and Tolerability
The safety profiles of this compound and levofloxacin were found to be comparable in clinical trials, with no statistically significant differences in the overall incidence of adverse reactions. The most commonly reported adverse events for both drugs were local stimulation, nausea, and diarrhea.[1][2] No serious adverse events were reported in the comparative studies.[1][2]
Table 3: Comparative Safety Profile of this compound and Levofloxacin
| Study Population | Adverse Reaction Rate (this compound) | Adverse Reaction Rate (Levofloxacin) | Most Common Adverse Reactions |
| Acute Respiratory and Urinary Tract Infections | 14.96% | 14.16% | Local stimulation, nausea, diarrhea |
| Moderate to Severe Acute Respiratory Infections | 16.2% | 16.7% | Local stimulation, nausea, diarrhea |
| Data compiled from two separate multicenter randomized controlled trials.[1][2] |
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Both this compound and levofloxacin are fluoroquinolone antibiotics that exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism leads to the cessation of bacterial DNA synthesis and ultimately, cell death.
Caption: Mechanism of action of this compound and Levofloxacin.
Experimental Protocols
The clinical trials cited in this guide followed a multicenter, randomized, controlled design to compare the efficacy and safety of this compound and levofloxacin.
1. Study Population: Patients diagnosed with moderate to severe acute bacterial respiratory infections were enrolled.
2. Treatment Regimen:
-
This compound Group: 500mg administered intravenously twice daily for a duration of 7 to 10 days.[1][2]
-
Levofloxacin Group: 300mg administered intravenously twice daily for a duration of 7 to 10 days.[1][2]
3. Efficacy Evaluation: Clinical efficacy was assessed based on cure rates and overall effective rates. The evaluation was conducted on both the Full Analysis Set (FAS), which includes all randomized patients who received at least one dose of the study drug, and the Per Protocol Set (PPS), which includes patients who adhered to the protocol without major violations.
4. Bacteriological Evaluation: Bacterial clearance rates were determined by culturing relevant specimens (e.g., sputum) before and after treatment to identify and assess the eradication of pathogenic bacteria. While the specific methods for Minimum Inhibitory Concentration (MIC) determination were not detailed in the primary clinical trial reports, standard methodologies such as broth microdilution or agar dilution according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) are typically employed in such studies.
5. Safety Evaluation: Adverse events were monitored and recorded throughout the study period. The incidence and nature of adverse reactions were compared between the two treatment groups.
Caption: Generalized experimental workflow for comparative clinical trials.
Conclusion
Based on the available experimental data from comparative clinical trials, this compound demonstrates comparable efficacy and safety to levofloxacin for the treatment of respiratory infections. Both fluoroquinolones are effective in achieving high rates of clinical cure and bacterial eradication with a similar and generally well-tolerated safety profile. The choice between these two agents may be guided by local availability, cost, and specific institutional guidelines. Further research, including large-scale meta-analyses, could provide a more definitive comparison of their performance in various patient populations with respiratory infections.
References
A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for Pazufloxacin Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Pazufloxacin against alternative analytical techniques. The information presented is supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.
This compound, a fluoroquinolone antibiotic, requires accurate and reliable analytical methods for its quantification in bulk drug and pharmaceutical formulations to ensure quality and efficacy.[1] This guide focuses on a validated RP-HPLC method and compares its performance with UV-Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC), offering a comprehensive overview for analytical method development and validation.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between various performance parameters. While RP-HPLC is known for its high sensitivity and specificity, other methods like UV-Spectrophotometry offer simplicity and cost-effectiveness. The following tables summarize the key validation parameters for each method based on published experimental data.
| Parameter | Reversed-Phase HPLC | UV-Spectrophotometry | HPTLC |
| Linearity Range | 5-25 µg/mL[2] | 2-12 µg/mL[1] | 0.1-2 µ g/spot [3] |
| Correlation Coefficient (r²) | 0.998[2] | 0.999[1] | Not explicitly stated, but linearity was assessed[3] |
| Accuracy (% Recovery) | 99.98% ± 0.141[4] | 99.32%[1] | 99.694% ± 0.539[3] |
| Precision (%RSD) | < 2%[5] | < 2%[5] | Intra-day: 3.090–6.034%, Inter-day: 1.346–5.781%[6] |
| Limit of Detection (LOD) | 0.8 µg/mL[4] | Not explicitly stated, but validated as per ICH guidelines[1] | 0.033 µ g/spot [3] |
| Limit of Quantitation (LOQ) | 2.4 µg/mL[4] | Not explicitly stated, but validated as per ICH guidelines[1] | 0.100 µ g/spot [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the experimental protocols for the RP-HPLC, UV-Spectrophotometric, and HPTLC analysis of this compound.
Reversed-Phase HPLC Method
This method provides a sensitive and specific means for the determination of this compound.
Chromatographic Conditions:
-
Instrument: HPLC binary gradient system with a UV detector.[2]
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and phosphate buffer (pH 4).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 249 nm.[2]
-
Column Temperature: 30°C.[2]
Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. Working standard solutions are prepared by diluting the stock solution to concentrations within the linearity range (5-25 µg/mL).[4]
Sample Preparation: For injection formulations, an appropriate volume of the injection is diluted with the mobile phase to achieve a concentration within the calibrated range.[4]
UV-Spectrophotometric Method
This method offers a simpler and more rapid alternative for the quantification of this compound.
Instrument:
-
UV-Visible Spectrophotometer.
Methodology:
-
Solvent: Distilled water.[1]
-
Wavelength Range for Area Under Curve (AUC): 229-260 nm.[1]
-
Preparation of Standard Solutions: A standard stock solution of this compound mesylate (1000 µg/mL) is prepared by dissolving 10 mg of the pure drug in a small portion of methanol and making up the volume to 10 mL with distilled water.[1] Further dilutions are made with distilled water to obtain standard solutions in the concentration range of 2-12 µg/mL.[1]
-
Analysis: The area under the curve is measured for the standard and sample solutions against a distilled water blank.[1]
HPTLC Method
This technique is suitable for the separation and quantification of this compound from its degradation products.[3]
Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254 aluminum sheets.[3]
-
Mobile Phase: A mixture of chloroform, methanol, and ammonia in a ratio of 10:8:2 (v/v/v).[3]
-
Detection Wavelength: 249 nm.[3]
Standard Solution Preparation: A working standard solution of this compound (200 µg/mL) is prepared in methanol.[7]
Sample Application: Aliquots of the working standard solution are applied to the TLC plate to achieve a concentration range of 0.1-2 µg per spot.[3]
Experimental Workflow for RP-HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the reversed-phase HPLC method for this compound analysis, as per ICH guidelines.
Caption: Workflow for RP-HPLC Method Validation.
References
Pazufloxacin vs. Ciprofloxacin: A Comparative Analysis of Efficacy Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a thorough evaluation of existing and novel antimicrobial agents. This guide provides a detailed comparison of pazufloxacin and ciprofloxacin, with a specific focus on their effectiveness against ciprofloxacin-resistant bacteria. By presenting available experimental data, outlining methodologies, and illustrating key biological pathways, this document aims to inform research and development efforts in the pursuit of effective treatments for resistant infections.
Executive Summary
This compound, a newer generation fluoroquinolone, has been investigated for its potential to overcome existing resistance mechanisms that render older fluoroquinolones like ciprofloxacin ineffective. While direct, comprehensive comparative studies on a broad range of ciprofloxacin-resistant clinical isolates are limited, available data suggests that this compound's activity against such strains may be comparable to or only marginally better than ciprofloxacin in some cases. This guide synthesizes the current understanding of their mechanisms of action, resistance pathways, and includes what quantitative data is available to draw objective comparisons.
Quantitative Data Summary
The following table summarizes the available quantitative data comparing the in vitro activity of this compound and ciprofloxacin against specific bacterial strains. It is important to note the scarcity of studies directly comparing these two agents against a wide panel of ciprofloxacin-resistant isolates.
Table 1: Comparative In Vitro Activity of this compound and Ciprofloxacin
| Bacterial Species | Resistance Status | Parameter | This compound (μg/mL) | Ciprofloxacin (μg/mL) | Reference |
| Acinetobacter baumannii (ATCC19606) | Susceptible | MIC | 0.7 | 0.8 | [1] |
| Acinetobacter baumannii (ATCC19606) | Susceptible | MPC | 5.6 | 12.8 | [1] |
| Acinetobacter baumannii (Clinical Isolates) | Not Specified | MPC Range | 1-16 | 1-8 | [1] |
| Escherichia coli | Not Specified | MIC90 | 12.5 | Not directly compared in the same study, but noted to have increased similarly | [2] |
| Gram-positive bacteria | Not Specified | MIC90 | 3.13->100 | "almost similar" | [2] |
| Gram-negative bacteria | Not Specified | MIC90 | 0.025-50 | "almost similar" | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MPC (Mutant Prevention Concentration) is the lowest antibiotic concentration that prevents the growth of the least susceptible single-step mutant. MIC90 is the MIC required to inhibit the growth of 90% of isolates.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing. The following are detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Bacterial Isolate Preparation: Clinically isolated bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) at 35-37°C for 18-24 hours.
-
Inoculum Preparation: Several morphologically similar colonies are selected and suspended in a sterile saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotics (this compound and ciprofloxacin) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is diluted, and each well of the microtiter plate is inoculated to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Mutant Prevention Concentration (MPC) Determination
-
High-Density Inoculum Preparation: A large bacterial population (≥10¹⁰ CFU) is prepared by growing the culture in a large volume of broth or by harvesting growth from multiple agar plates.
-
Agar Plate Preparation: A series of agar plates (e.g., Mueller-Hinton agar) containing increasing concentrations of the antibiotic are prepared.
-
Inoculation: The high-density bacterial suspension is plated onto the antibiotic-containing agar plates.
-
Incubation: The plates are incubated at 35-37°C for 24-72 hours.
-
MPC Reading: The MPC is identified as the lowest antibiotic concentration that prevents the growth of any bacterial colonies.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms underlying fluoroquinolone action and resistance, as well as a typical experimental workflow, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of fluoroquinolones.
Caption: Key mechanisms of bacterial resistance to ciprofloxacin.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Based on the currently available and accessible scientific literature, there is a lack of robust, direct comparative data to definitively conclude that this compound offers a significant clinical advantage over ciprofloxacin against a broad spectrum of ciprofloxacin-resistant bacteria. The limited data suggests that their efficacy may be comparable in many instances. The primary mechanisms of resistance to ciprofloxacin, namely target site mutations in DNA gyrase and topoisomerase IV, and the overexpression of efflux pumps, are likely to confer cross-resistance to other fluoroquinolones, including this compound.
For researchers and drug development professionals, this highlights a critical knowledge gap. Further in-depth, head-to-head studies are imperative to elucidate the nuanced differences in the activity of these two agents against well-characterized ciprofloxacin-resistant clinical isolates. Such studies should encompass a diverse range of bacterial species and resistance mechanisms to provide a clearer picture of this compound's potential role in treating infections caused by these challenging pathogens. Future research should also focus on the development of novel fluoroquinolones or combination therapies that can effectively circumvent existing resistance mechanisms.
References
A Comparative Analysis of Pazufloxacin and Gatifloxacin for the Treatment of Bacterial Conjunctivitis
An evidence-based guide for researchers and drug development professionals.
This guide provides a comprehensive comparison of two fluoroquinolone antibiotics, Pazufloxacin and Gatifloxacin, for the treatment of bacterial conjunctivitis. The information presented is based on a thorough review of clinical trial data and established experimental protocols, aimed at providing researchers, scientists, and drug development professionals with objective data to inform their work.
Executive Summary
Bacterial conjunctivitis is a common ocular infection. Both this compound and Gatifloxacin are fourth-generation fluoroquinolones that have demonstrated efficacy in treating this condition. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Clinical studies indicate that both drugs have comparable efficacy and safety profiles in the treatment of bacterial conjunctivitis. This guide will delve into the specific performance data, experimental methodologies, and underlying mechanisms of action for both compounds.
Data Presentation: Clinical Efficacy and Safety
The following tables summarize the key quantitative data from a phase II, double-blind, controlled, multicenter clinical trial comparing different dosing regimens of this compound 0.6% ophthalmic solution to Gatifloxacin 0.5% ophthalmic solution in subjects with bacterial conjunctivitis.[1][2][3]
Table 1: Bacterial Eradication Rates
| Treatment Group | N | Bacterial Eradication Rate (%) |
| This compound 0.6% BID | 90 | 79% |
| This compound 0.6% TID | 76 | 84% |
| This compound 0.6% QID | 68 | 84% |
| Gatifloxacin 0.5% TID | 72 | 82% |
BID: twice a day; TID: three times a day; QID: four times a day. There were no significant differences between treatments.[1][3]
Table 2: Clinical Remission Rates
| Treatment Group | N | Clinical Remission Rate (%) |
| This compound 0.6% BID | 90 | 89% |
| This compound 0.6% TID | 76 | 98% |
| This compound 0.6% QID | 68 | 92% |
| Gatifloxacin 0.5% TID | 72 | 92% |
P = 0.03 comparing this compound BID vs. TID.[1]
Table 3: Safety and Tolerability
| Parameter | This compound 0.6% (All regimens) | Gatifloxacin 0.5% |
| Adverse Events | Not related to interventions | Not related to interventions |
| Ocular Surface Staining (Lisamine Green, Fluorescein) | No significant findings | No significant findings |
| Clinical Signs of Tolerability | Well-tolerated | Well-tolerated |
Adverse events were not related to the interventions in the study groups.[2][3]
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative clinical trial of this compound and Gatifloxacin.
Clinical Assessment of Bacterial Conjunctivitis
Objective: To evaluate the clinical signs and symptoms of bacterial conjunctivitis at baseline and follow-up visits.
Procedure:
-
Patient Evaluation: A thorough ophthalmic examination is performed on each patient at baseline (Day 0), and follow-up visits on Day 3 and Day 7.
-
Symptom Assessment: Patients are asked to score the severity of symptoms such as ocular discharge, bulbar conjunctival hyperemia (redness), and eyelid swelling. A standardized scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe) is used.
-
Slit-Lamp Biomicroscopy: The anterior and posterior segments of the eye are examined using a slit-lamp biomicroscope. Key signs to be assessed and graded include:
-
Conjunctival Hyperemia: Redness of the white part of the eye.
-
Conjunctival Discharge: Character (e.g., purulent, mucopurulent) and amount of discharge.
-
Eyelid Edema: Swelling of the eyelids.
-
-
Visual Acuity: Best-corrected visual acuity is measured at each visit using a standardized eye chart.
-
Safety and Tolerability Assessment: Ocular surface staining with lisamine green and fluorescein is performed to assess for any epithelial damage. Patients are also monitored for any adverse events.
Microbiological Analysis
Objective: To identify the causative bacterial pathogens and determine the bacteriological eradication rate.
Procedure:
-
Conjunctival Swab Collection:
-
Before the instillation of any topical anesthetic or medication, a sterile calcium alginate or Dacron swab is used to collect a sample from the lower conjunctival fornix.
-
The swab is rolled firmly across the conjunctiva, avoiding contact with the eyelid margins or eyelashes.
-
Separate swabs are used for each eye.
-
-
Sample Transport: The collected swabs are immediately placed into a sterile transport medium (e.g., Amies transport medium).
-
Bacterial Culture and Identification:
-
The swabs are used to inoculate appropriate culture media, such as blood agar and chocolate agar plates.
-
The plates are incubated under appropriate atmospheric conditions (e.g., 37°C in 5% CO2) for 24-48 hours.
-
Bacterial colonies are identified based on their morphology, Gram staining characteristics, and biochemical tests.
-
-
Bacterial Eradication Assessment: A follow-up conjunctival culture is performed at the final visit (Day 7). Bacterial eradication is defined as the absence of the baseline pathogen in the final culture.
In Vitro Antibiotic Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound and Gatifloxacin against common ocular bacterial isolates.
Procedure:
-
Isolate Preparation: Bacterial isolates obtained from conjunctival swabs are cultured to obtain a pure growth. The inoculum is standardized to a 0.5 McFarland turbidity standard.
-
MIC Determination (Broth Microdilution Method):
-
Serial twofold dilutions of this compound and Gatifloxacin are prepared in a cation-adjusted Mueller-Hinton broth in microtiter plates.
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Mandatory Visualization
Mechanism of Action of Fluoroquinolones
References
- 1. Efficacy and Safety of 0.6% this compound Ophthalmic Solution Versus Moxifloxacin 0.5% and Gatifloxacin 0.5% in Subjects with Bacterial Conjunctivitis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
Cross-Resistance Between Pazufloxacin and Other Quinolone Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of pazufloxacin, a parenteral fluoroquinolone, with other commonly used quinolone antibiotics. The data presented herein, supported by experimental methodologies, aims to elucidate the patterns of cross-resistance and comparative efficacy against a range of clinically relevant bacterial pathogens.
Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other quinolones against various bacterial isolates, including both susceptible and resistant strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) of this compound and Other Quinolones against Various Gram-Positive and Gram-Negative Bacteria
| Organism | Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | This compound | 0.12 | 0.25 |
| Ciprofloxacin | 0.25 | 0.5 | |
| Levofloxacin | 0.25 | 0.5 | |
| Moxifloxacin | 0.06 | 0.12 | |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | This compound | 1.56 | >100 |
| Ciprofloxacin | 8 | >64 | |
| Levofloxacin | 4 | 32 | |
| Moxifloxacin | 1 | 8 | |
| Pseudomonas aeruginosa | This compound | 1 | 16 |
| Ciprofloxacin | 0.25 | 4 | |
| Levofloxacin | 1 | 8 | |
| Moxifloxacin | 2 | 16 | |
| Escherichia coli | This compound | ≤0.06 | 12.5 |
| Ciprofloxacin | ≤0.03 | 8 | |
| Levofloxacin | ≤0.06 | 4 | |
| Moxifloxacin | ≤0.06 | 1 | |
| Acinetobacter baumannii | This compound | 1.4 | 16 |
| Ciprofloxacin | 3.2 | 12.8 | |
| Levofloxacin | 0.7 | 2.8 |
Note: Data is compiled from multiple sources and represents a general overview. MIC values can vary depending on the specific strains tested and the methodology used.
Table 2: this compound MICs against Quinolone-Resistant Neisseria gonorrhoeae with Defined GyrA Mutations [1]
| GyrA Mutation | Mean this compound MIC (μg/mL) | Fold Increase vs. Wild-Type |
| Wild-Type | 0.013 | - |
| Ala-75-to-Ser | 0.08 | 6.2 |
| Ser-91-to-Phe | 0.86 | 66.2 |
| Asp-95-to-Asn | 0.2 | 15.4 |
| Asp-95-to-Gly | 0.075 | 5.8 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are primarily determined using the following standardized methods:
1. Broth Microdilution Method:
-
Principle: This method involves preparing two-fold serial dilutions of the antibiotics in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is read as the lowest concentration of the antibiotic that prevents visible growth.
-
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
-
2. E-test Method:
-
Principle: The E-test consists of a predefined, stable gradient of antibiotic on a plastic strip. When the strip is applied to an inoculated agar plate, the antibiotic diffuses into the agar, creating a continuous concentration gradient. After incubation, a symmetrical inhibition ellipse is formed, and the MIC is read where the edge of the ellipse intersects the scale on the strip.
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, inoculate the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
-
Allow the agar surface to dry for 5-15 minutes.
-
Apply the E-test strip to the agar surface.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
-
In Vitro Selection of Resistant Mutants
To study cross-resistance, resistant mutants are often selected in the laboratory using the following method:
-
Principle: This involves exposing a bacterial population to sub-lethal concentrations of an antibiotic over multiple passages. This selective pressure allows for the growth and isolation of mutants with reduced susceptibility.
-
Procedure:
-
Determine the baseline MIC of the selecting quinolone (e.g., this compound) for the parental bacterial strain.
-
Inoculate a tube of broth containing the selecting quinolone at a concentration of 0.5x the MIC.
-
Incubate for 24 hours.
-
If growth is observed, determine the MIC of the grown culture.
-
Inoculate a new tube of broth containing the selecting quinolone at 0.5x the new, higher MIC.
-
Repeat this serial passage for a defined number of days or until a desired level of resistance is achieved.
-
Isolate single colonies from the final resistant population.
-
Determine the MICs of the selected resistant isolates to this compound and a panel of other quinolone antibiotics to assess cross-resistance patterns.
-
Visualizing Experimental Workflows and Resistance Mechanisms
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing this compound cross-resistance.
Key Mechanisms of Quinolone Resistance
Resistance to quinolones, including this compound, is primarily mediated by two main mechanisms: alterations in the drug targets and reduced intracellular drug accumulation.[2][3]
Caption: Primary mechanisms of bacterial resistance to quinolones.
Discussion
The presented data indicates that cross-resistance between this compound and other quinolones is a significant consideration, particularly in bacterial species with acquired resistance mechanisms.
-
Target-Site Mutations: The primary drivers of high-level quinolone resistance are mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively.[2][3] As demonstrated in N. gonorrhoeae, specific mutations in gyrA can lead to substantial increases in the MIC of this compound.[1] This mechanism generally confers cross-resistance across the entire fluoroquinolone class, although the magnitude of the effect can vary between different quinolones.
-
Efflux Pumps and Permeability: Overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, and downregulation of porin channels, which can limit antibiotic entry, also contribute to quinolone resistance.[2] These mechanisms often result in a lower level of resistance but can have a broad spectrum, affecting multiple classes of antibiotics.
-
Comparative Potency: Against susceptible isolates, the in vitro potency of this compound is generally comparable to that of ciprofloxacin and levofloxacin for many Gram-negative bacteria.[4] However, against some pathogens, such as MRSA, newer generation fluoroquinolones like moxifloxacin may exhibit greater activity. For isolates that have developed resistance to earlier-generation quinolones like ciprofloxacin, the efficacy of this compound may also be compromised, as evidenced by the elevated MIC₉₀ values.
Conclusion
The development of resistance to one quinolone antibiotic frequently leads to cross-resistance to other agents within the same class, including this compound. This is primarily due to shared mechanisms of action and resistance. While this compound demonstrates potent in vitro activity against a range of susceptible pathogens, its effectiveness against strains with pre-existing quinolone resistance, particularly those with target-site mutations, is often diminished.
For drug development professionals, these findings underscore the importance of considering cross-resistance profiles when evaluating new quinolone candidates. Strategies to overcome existing resistance mechanisms, such as the development of efflux pump inhibitors or novel quinolones that are less susceptible to target-site mutations, are critical areas for future research. For researchers and scientists, continued surveillance of the cross-resistance patterns between this compound and other quinolones is essential for understanding the evolving landscape of antimicrobial resistance and for guiding appropriate clinical use.
References
Pazufloxacin's In Vitro Activity: A Comparative Analysis Against Clinically Relevant Bacteria
Pazufloxacin, a new generation quinolone antibiotic for injection, demonstrates potent in vitro activity against a broad spectrum of clinically significant Gram-positive and Gram-negative bacteria.[1] This guide provides a comparative overview of its efficacy against various clinical isolates, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy Against Key Pathogens
Studies consistently show this compound's strong antibacterial action, with its performance being comparable or superior to other commonly used antibiotics.
Gram-Positive Bacteria
Against Gram-positive cocci, this compound has shown significant activity. The Minimum Inhibitory Concentration for 90% of isolates (MIC90) of this compound against Staphylococcus aureus and Staphylococcus epidermidis has been reported to range from 0.25 to 4 μg/ml.[1] Notably, its activity against methicillin-resistant S. aureus (MRSA) was found to be the most potent among the agents tested in one study, with an MIC90 of 16 μg/ml.[1] For streptococci, the MIC90 was reported as 3.13 μg/ml.[2]
Gram-Negative Bacteria
This compound exhibits robust activity against Gram-negative bacteria. The MIC90 values against a range of Gram-negative isolates, including cephem-resistant Enterobacteriaceae and ceftazidime-, imipenem-, and gentamicin-resistant Pseudomonas aeruginosa, were found to be in the range of 0.025 to 50 μg/ml.[2] This performance was noted to be superior to that of ceftazidime, imipenem, and gentamicin for nearly all Gram-negative species tested.[2] Specifically, the MIC90 of this compound against Escherichia coli has been reported, although an increase has been observed over time, similar to ciprofloxacin.[3] For key pneumonia pathogens like Haemophilus influenzae and Moraxella catarrhalis, this compound's activity remains potent.[3]
Quantitative Comparison of In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other comparator antibiotics against various clinical isolates. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are presented.
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | This compound | 0.25 - 1 | 4 - 16 |
| Ciprofloxacin | 0.5 | >100 | |
| Levofloxacin | 1 | 8 | |
| Staphylococcus epidermidis | This compound | 0.25 - 1 | 4 |
| Ciprofloxacin | 0.5 | 64 | |
| Levofloxacin | 1 | 8 | |
| Streptococcus pneumoniae | This compound | 0.78 | 1.56 |
| Ciprofloxacin | 1 | 2 | |
| Enterococcus faecalis | This compound | 4 | 16 |
| Levofloxacin | 2 | 8 | |
| Gram-Negative Bacteria | |||
| Escherichia coli | This compound | 0.025 | 12.5 |
| Ciprofloxacin | 0.03 | >100 | |
| Pseudomonas aeruginosa | This compound | 0.78 | 12.5 |
| Imipenem | 2 | 16 | |
| Ceftazidime | 4 | 32 | |
| Haemophilus influenzae | This compound | ≤0.06 | 0.5 |
| Levofloxacin | ≤0.06 | 0.25 | |
| Moraxella catarrhalis | This compound | 0.12 | 1 |
| Levofloxacin | 0.06 | 0.5 |
Note: The MIC values are compiled from multiple studies and may vary depending on the specific strains tested and the methodologies used.[1][3][4][5]
Experimental Protocols
The in vitro activity of this compound and comparator agents is primarily determined through standardized antimicrobial susceptibility testing methods.
Bacterial Isolates
Clinical isolates are obtained from various patient specimens, such as respiratory samples, blood, and wound swabs, from multiple medical centers. These isolates are identified to the species level using standard microbiological techniques, including automated systems like the VITEK 2 system or through MALDI-TOF mass spectrometry.
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentrations (MICs) are determined using the agar dilution method or broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar media, and colonies are suspended in a saline or broth solution to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to obtain the final desired inoculum concentration.
-
Preparation of Antibiotic Plates: A series of two-fold dilutions of each antibiotic is prepared and incorporated into molten Mueller-Hinton agar (for the agar dilution method) or dispensed into microtiter plate wells containing Mueller-Hinton broth (for the broth microdilution method).
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates or into the wells of the microtiter plates.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours under aerobic conditions.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro activity of antibiotics against clinical isolates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activities of this compound, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Pazufloxacin
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial experiments to the final disposal of unused materials. Pazufloxacin, a fluoroquinolone antibiotic, requires careful handling throughout its lifecycle to ensure laboratory safety and minimize environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, to avoid skin and eye irritation[1][2]. In case of accidental contact, wash the affected area with soap and water[2]. Ensure adequate ventilation to prevent respiratory irritation from dust or fumes[2].
Recommended Disposal Procedures for this compound
There is a recognized hierarchy for the disposal of pharmaceutical waste, including antibiotics like this compound. The primary goal is to prevent the release of active pharmaceutical ingredients into the environment, which can contribute to antibiotic resistance and harm aquatic life[3].
1. Drug Take-Back Programs:
The most recommended method for disposing of unused or expired pharmaceuticals is through authorized drug take-back programs[4][5]. These programs ensure that the drugs are disposed of in a safe and environmentally sound manner.
-
Procedure:
-
Locate a DEA-authorized collection site. These may be found at retail pharmacies, hospitals, or law enforcement agencies[5].
-
Transport the this compound, preferably in its original container, to the collection site.
-
Follow the instructions provided at the collection site for depositing the material.
-
2. Mail-Back Programs:
If a take-back program is not readily accessible, mail-back programs offer a convenient alternative for safe disposal[5][6].
-
Procedure:
3. Household Trash Disposal (if other options are unavailable):
Disposal in the household trash is the least preferred method and should only be used when take-back or mail-back programs are not available[5][7][8]. This method aims to render the drug unappealing and prevent accidental ingestion or environmental contamination. This compound is not on the FDA's "flush list" of medicines recommended for flushing down the toilet[9].
-
Procedure:
-
Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds[5][7][8]. This deters consumption by humans or animals.
-
Place the mixture in a sealed container, such as a plastic bag or an empty tub with a lid[7][10].
-
Before discarding the original container, remove or obscure all personal information from the label to protect your privacy[7][8].
-
Place the sealed container with the mixture and the empty drug container in the household trash[7][10].
Quantitative Data on this compound Disposal
| Parameter | Information | Source |
| Recommended Disposal Method | Incineration is commonly recommended for antibiotic waste from healthcare facilities. | [11] |
| Environmental Fate | Fluoroquinolones can persist in the environment and contribute to antibiotic resistance. | [3] |
| Sewage System Disposal | Not recommended; wastewater treatment plants are often not equipped to remove these compounds. | [10] |
Experimental Protocols for Degradation Studies
While specific experimental protocols for the disposal of this compound were not found, the scientific literature describes methodologies for studying the degradation of fluoroquinolones. A generalized protocol for assessing the biodegradation of this compound using ligninolytic fungi is outlined below, based on similar studies[12].
Objective: To determine the efficacy of fungal strains in degrading this compound in a liquid medium.
Materials:
-
This compound standard
-
Selected fungal strains (e.g., Bjerkandera adusta, Phanerochaete spadiceum)[12]
-
Liquid growth medium (e.g., potato dextrose broth)
-
Shaking incubator
-
High-Performance Liquid Chromatography (HPLC) system
-
Sterile culture flasks and labware
Methodology:
-
Culture Preparation: Inoculate the selected fungal strains into flasks containing the sterile liquid growth medium. Incubate at an appropriate temperature with agitation until sufficient mycelial growth is achieved.
-
This compound Introduction: Introduce a known concentration of this compound into the fungal cultures.
-
Incubation and Sampling: Continue to incubate the flasks under the same conditions. Collect samples from the cultures at predetermined time intervals (e.g., 0, 3, 7, 15 days).
-
Sample Analysis:
-
Separate the fungal biomass from the liquid medium via centrifugation or filtration.
-
Analyze the concentration of this compound remaining in the liquid medium using a validated HPLC method[1].
-
-
Data Analysis: Calculate the percentage of this compound degradation over time for each fungal strain.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the hierarchy of preferred methods.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. ijpda.org [ijpda.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. SIDP - Antibiotic Disposal [sidp.org]
- 4. emro.who.int [emro.who.int]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. drugs.com [drugs.com]
- 9. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 10. This compound | C16H15FN2O4 | CID 65957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. agriscigroup.us [agriscigroup.us]
- 12. Valorizing fungal diversity for the degradation of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
